L-Isoleucine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34464-35-2 | |
| Record name | L-Isoleucine polymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2046882, DTXSID1047441 | |
| Record name | DL-Isoleucine | |
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| Record name | L-Isoleucine | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |
| Record name | Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
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| Record name | L-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
Sublimes at 168-170 °C | |
| Record name | L-Isoleucine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
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Solubility |
Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |
| Record name | Isoleucine | |
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| Record name | L-Isoleucine | |
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| Record name | L-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | L-Isoleucine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Isoleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Waxy, shiny, rhombic leaflets from alcohol, Crystals | |
CAS No. |
443-79-8, 73-32-5 | |
| Record name | DL-Isoleucine | |
| Source | CAS Common Chemistry | |
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| Record name | L-Isoleucine | |
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| Record name | Isoleucine [USAN:USP:INN:BAN] | |
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| Record name | DL-Isoleucine | |
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| Record name | Isoleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00167 | |
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| Record name | Isoleucine | |
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| Record name | L-Isoleucine | |
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| Record name | DL-Isoleucine | |
| Source | EPA DSSTox | |
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| Record name | L-Isoleucine | |
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| Record name | L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |
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| Record name | DL-allo-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
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| Record name | ISOLEUCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |
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| Record name | ISOLEUCINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | L-Isoleucine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
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| Record name | L-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 °C (decomposes), 285.5 °C | |
| Record name | Isoleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Isoleucine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Isoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of L-Isoleucine: A Technical Guide for Drug Development Professionals
Abstract
Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental constituent of proteins and a key regulator of metabolic signaling pathways, including the mechanistic target of rapamycin (mTOR) pathway, which is critical in cellular growth, proliferation, and survival. Its discovery in the early 20th century was a pivotal moment in biochemistry, unraveling the complexity of protein composition and introducing the concept of amino acid isomerism. This technical guide provides an in-depth historical account of the discovery and isolation of L-isoleucine, detailed experimental protocols from foundational and contemporary literature, and a comprehensive summary of the physicochemical properties of its four stereoisomers. Furthermore, it elucidates the mechanism of this compound-mediated mTORC1 signaling, offering valuable insights for researchers in biochemistry and drug development focused on metabolic regulation and therapeutic intervention.
The Dawn of a New Amino Acid: The Discovery of Isoleucine
The landscape of protein chemistry was irrevocably changed in 1903 by the German chemist Felix Ehrlich. While investigating the chemical constituents of beet sugar molasses, a complex byproduct of sugar refining, Ehrlich successfully isolated a novel amino acid.[1][2] He named this compound "isoleucine" upon recognizing its isomeric relationship with the previously discovered amino acid, leucine. In 1907, Ehrlich further solidified the importance of his discovery by isolating isoleucine from various protein hydrolysates, including those from fibrin, egg albumin, and gluten, confirming its role as a proteinogenic amino acid.[2] This discovery not only added a new member to the growing family of amino acids but also highlighted the stereochemical complexity inherent in these fundamental building blocks of life.
Caption: Key milestones in the discovery and synthesis of isoleucine.
The Stereochemical Puzzle: The Four Isomers of Isoleucine
Isoleucine is unique among many amino acids as it possesses two chiral centers, at the alpha (α) and beta (β) carbon atoms. This structural feature gives rise to four distinct stereoisomers, each with the same chemical formula (C₆H₁₃NO₂) but a different three-dimensional arrangement of atoms. These isomers exhibit unique physicochemical properties, which are crucial for their separation and have different biological activities.
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This compound (2S, 3S) : The naturally occurring, proteinogenic isomer.
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D-isoleucine (2R, 3R) : The enantiomer of this compound.
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L-allo-isoleucine (2S, 3R) : A diastereomer of this compound.
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D-allo-isoleucine (2R, 3S) : The enantiomer of L-allo-isoleucine.
The differentiation and separation of these isomers were historically challenging and remain a critical task in modern analytical biochemistry and pharmaceutical development.
Quantitative Physicochemical Properties
The distinct physical properties of each stereoisomer are foundational to the development of effective separation and analytical techniques. The following table summarizes key quantitative data for the four stereoisomers of isoleucine.
| Property | This compound (2S, 3S) | D-Isoleucine (2R, 3R) | L-allo-Isoleucine (2S, 3R) | D-allo-Isoleucine (2R, 3S) |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molecular Weight ( g/mol ) | 131.17 | 131.17 | 131.17 | 131.17 |
| Melting Point (°C) | ~284 (decomposes)[3] | ~284 (decomposes)[3] | ~280 (decomposes) | ~276 (decomposes) |
| Specific Optical Rotation [α]D20 | +40.6° (c=4.6, 6.1N HCl)[1] | -40.1° (c=2.5, 6N HCl) | +38.1° (c=2, 6N HCl)[1] | -37.0° (c=1, 5N HCl)[4] |
| Water Solubility (g/L at 25°C) | 41.2[1] | 41.2 | 34.4 | 34.4 |
| pI (Isoelectric Point) | 6.02 | 6.02 | 5.76 | 5.76 |
| CAS Number | 73-32-5 | 319-78-8 | 1509-34-8 | 1509-35-9 |
Experimental Protocols for Isolation and Separation
The isolation of this compound has evolved from laborious, low-yield classical methods to highly efficient modern techniques. The primary historical challenge was the separation of isoleucine from its isomer leucine, with which it shares very similar physical properties.
Historical Protocol: Isolation from Protein Hydrolysate via Fractional Crystallization
The foundational methods for isolating amino acids relied on the hydrolysis of proteins followed by the meticulous separation of the resulting mixture. Fractional crystallization, which exploits subtle differences in solubility, was the cornerstone of this process. The following is a representative protocol based on the techniques available in the early 20th century for isolating the leucine/isoleucine fraction.
Objective: To isolate a fraction enriched in leucine and isoleucine from a protein source.
Materials:
-
Protein source (e.g., fibrin, casein)
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization
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Ethanol (95% and absolute)
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Distilled water
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Reflux condenser, large round-bottom flasks, filtration apparatus (Büchner funnel)
Methodology:
-
Protein Hydrolysis:
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Place 1 kg of the protein source into a 5-liter round-bottom flask.
-
Add 3 liters of 6N HCl (a 1:1 dilution of concentrated HCl with water).
-
Heat the mixture under reflux for 20-24 hours until the biuret test is negative, indicating the complete breakdown of peptide bonds.
-
-
Removal of Excess Acid:
-
Transfer the dark hydrolysate to a large evaporating dish and concentrate it under reduced pressure (or in a fume hood with heating) to a thick syrup to remove the bulk of the HCl.
-
Re-dissolve the syrup in distilled water and repeat the concentration step two more times to ensure maximal acid removal.
-
-
Neutralization and Removal of Humins:
-
Dissolve the final syrup in 2-3 liters of hot water.
-
While stirring vigorously, slowly add a slurry of Ba(OH)₂ or Ca(OH)₂ until the solution is neutral to litmus paper (pH ~6-7). This precipitates dark, insoluble material known as humins.
-
Filter the hot solution through a large Büchner funnel to remove the precipitate. Wash the precipitate with hot water to recover any occluded amino acids.
-
-
Initial Fractional Crystallization:
-
Combine the filtrate and washings and concentrate the solution by evaporation until crystals begin to form on the surface.
-
Allow the solution to cool slowly to room temperature, and then let it stand for 24-48 hours in a cold room (4°C). Sparingly soluble amino acids like tyrosine and cystine will crystallize first.
-
Filter off these crystals. The filtrate is now enriched in more soluble amino acids, including leucine and isoleucine.
-
-
Alcohol-Based Fractional Precipitation:
-
Concentrate the filtrate to a thick syrup.
-
Slowly add 5-10 volumes of hot 95% ethanol. This will precipitate a mixture of amino acids. Leucine and isoleucine are relatively soluble in aqueous ethanol compared to other amino acids like glutamic acid.
-
Allow the mixture to cool and stand for 24 hours. Filter off the precipitate.
-
The filtrate now contains a crude mixture of leucine and isoleucine. Evaporate the ethanol from the filtrate.
-
-
Refined Crystallization of Leucine/Isoleucine:
-
Dissolve the resulting residue in a minimal amount of hot water.
-
Allow the solution to cool very slowly. Leucine and isoleucine will co-crystallize as shiny leaflets or plates.
-
This crude crystalline product represents a mixture of leucine and isoleucine. Further separation in this era required repeated, painstaking recrystallization steps, often with limited success in achieving high purity of one isomer over the other.
-
Caption: A typical workflow for the isolation of a crude isoleucine fraction.
Modern Protocol: Chiral HPLC Separation of Isoleucine Stereoisomers
Contemporary separation of isoleucine stereoisomers is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique offers high resolution, sensitivity, and reproducibility.
Objective: To separate and quantify the four stereoisomers of isoleucine from a mixture.
Materials:
-
Isoleucine isomer standard mixture (this compound, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine)
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HPLC system with UV or fluorescence detector
-
Chiral HPLC column (e.g., Crownpak CR+, Astec CHIROBIOTIC V)
-
Mobile phase (e.g., perchloric acid solution, pH adjusted; specific composition is column-dependent)
-
Sample solvent (e.g., 0.1 N HCl or mobile phase)
-
Syringe filters (0.22 µm)
Methodology:
-
System Preparation:
-
Install the chiral column into the HPLC system.
-
Prepare the mobile phase according to the column manufacturer's recommendation. For example, for a Crownpak CR+ column, a typical mobile phase is aqueous HClO₄ at pH 1.5-2.0.
-
Degas the mobile phase thoroughly.
-
Equilibrate the column by pumping the mobile phase through the system at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. Set the column temperature as recommended (e.g., 25°C).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the standard mixture containing all four isomers at a known concentration (e.g., 1 mg/mL each) in the sample solvent.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare the unknown sample by dissolving it in the sample solvent to an appropriate concentration.
-
Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Separation:
-
Set the detector wavelength (e.g., 210 nm for UV detection of underivatized amino acids).
-
Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the column.
-
Run the chromatographic method, recording the retention time and peak area for each isomer. The different stereoisomers will interact with the chiral stationary phase to varying degrees, causing them to elute at distinct times.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Generate a calibration curve for each isomer by plotting peak area versus concentration for the standard solutions.
-
Quantify the amount of each isomer in the unknown sample by using its peak area and the corresponding calibration curve.
-
This compound and Metabolic Signaling: The mTORC1 Pathway
For drug development professionals, the role of this compound extends beyond its structural function in proteins. It is a potent signaling molecule that, along with other BCAAs, activates the mTOR Complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a prime therapeutic target.
While L-leucine is considered the most potent BCAA activator of mTORC1, this compound also plays a significant and independent role.[5] The activation mechanism is initiated inside the cell, where amino acids signal their presence to the mTORC1 complex, which is localized to the lysosomal surface.
The Activation Mechanism:
-
Sensing: In the absence of amino acids, a protein complex called GATOR1 inhibits the Rag GTPases, keeping mTORC1 inactive. GATOR1 is itself inhibited by another complex, GATOR2. The protein Sestrin2 acts as a sensor for branched-chain amino acids.[1][3]
-
Binding and Release: In an amino-acid-replete state, L-leucine (and to a lesser extent, this compound) binds directly to Sestrin2.[6][7] This binding event induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[4]
-
Activation Cascade: The release of Sestrin2 allows GATOR2 to inhibit GATOR1. With GATOR1's inhibitory function suppressed, the RagA/B GTPase becomes loaded with GTP, adopting its active conformation.
-
mTORC1 Recruitment and Activation: The active Rag GTPase dimer then recruits the mTORC1 complex to the lysosomal surface, where it is activated by the Rheb GTPase.
-
Downstream Effects: Once active, mTORC1 phosphorylates numerous downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, to promote protein synthesis and cell growth.[8]
Caption: this compound/Leucine activation of the mTORC1 signaling pathway.
Conclusion
From its discovery in sugar beet molasses by Felix Ehrlich to its role as a critical signaling molecule in metabolic pathways, this compound has been central to our understanding of biochemistry and cell biology. The historical challenge of its isolation and the separation of its stereoisomers paved the way for advanced analytical techniques that are now standard in research and industry. For professionals in drug development, a thorough understanding of this compound's history, properties, and signaling functions is indispensable. As a key activator of the mTORC1 pathway, this compound and its metabolic derivatives represent important points of consideration in the design of therapeutics targeting cancer, diabetes, and other metabolic diseases. Future research will undoubtedly continue to uncover new roles for this essential amino acid, reinforcing the importance of the foundational work performed over a century ago.
References
- 1. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | SESN1,2 binds L-leucine and dissociates from GATOR2 [reactome.org]
- 5. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. journals.physiology.org [journals.physiology.org]
The Cornerstone of Protein Architecture and Synthesis: An In-depth Technical Guide on the Role of L-Isoleucine
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the critical role of the essential amino acid L-isoleucine in protein synthesis and structure has been released today. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanisms governed by this compound, from its fundamental role in the assembly of polypeptide chains to its intricate involvement in cellular signaling pathways that regulate protein production.
This compound, one of the three branched-chain amino acids (BCAAs), is a fundamental building block of proteins, indispensable for human health and cellular function.[1][2][3] Its unique structural properties, characterized by a hydrophobic side chain, are paramount in dictating the three-dimensional conformation and stability of proteins.[1][4][5] This guide provides an exhaustive examination of this compound's multifaceted contributions to cellular biology, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
This compound: A Linchpin in the Fidelity and Efficiency of Protein Synthesis
The journey of this compound from a free amino acid to its incorporation into a nascent polypeptide chain is a meticulously regulated process. The initial and crucial step is its recognition and activation by the enzyme isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for attaching this compound to its corresponding transfer RNA (tRNA), a process known as tRNA charging, which is vital for the accurate translation of the genetic code.[6][7]
IleRS exhibits a remarkable level of specificity, ensuring that only this compound is attached to the isoleucine-specific tRNA (tRNAIle). This high fidelity is achieved through a "double-sieve" mechanism, which includes a proofreading or editing function that hydrolyzes incorrectly charged amino acids, such as the structurally similar L-valine.[8][9][10] This editing step is a critical quality control measure that maintains the integrity of the proteome.
The efficiency of protein synthesis is also influenced by the availability of this compound and the codons that specify it in the messenger RNA (mRNA). The codons AUU, AUC, and AUA encode for isoleucine.[11][12] The relative abundance of their corresponding tRNAs can influence the rate of translation elongation.[13][14]
The Structural Significance of this compound in Protein Folding and Stability
The chemical nature of this compound's side chain—a branched, nonpolar hydrocarbon—makes it highly hydrophobic.[1][2] This property drives isoleucine residues to be predominantly located in the interior of globular proteins, away from the aqueous cellular environment.[1][5] Here, they participate in hydrophobic interactions, which are a major driving force in the protein folding process and a key contributor to the overall stability of the final three-dimensional structure.[4][5]
Clusters of isoleucine, along with other BCAAs like leucine and valine, form stable hydrophobic cores that act as a scaffold, facilitating the correct folding of the polypeptide chain and maintaining its native conformation.[4][15] The proper packing of these hydrophobic side chains is crucial for the protein's function, and even minor alterations can lead to misfolding and loss of biological activity.
This compound as a Signaling Molecule: The mTORC1 Pathway
Beyond its role as a structural component, this compound also functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The presence of sufficient levels of amino acids, including isoleucine, is a prerequisite for mTORC1 activation.
While leucine is considered the primary activator of mTORC1 among the BCAAs, studies have shown that isoleucine can also independently stimulate this pathway, leading to the phosphorylation of downstream targets that promote the initiation and elongation phases of protein synthesis.[18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of this compound.
Table 1: Kinetic Parameters of Isoleucyl-tRNA Synthetase (IleRS)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli | This compound | 5 - 10 | 7.7 | 7.7 x 105 - 1.5 x 106 | [6][8] |
| Staphylococcus aureus | This compound | 50 - 100 | ~60 | 6 x 105 - 1.2 x 106 | [19] |
| Escherichia coli | L-Valine (non-cognate) | 1300 | 0.0013 | 1 | [20] |
Table 2: Thermodynamic Contribution of Isoleucine to Protein Stability
| Parameter | Value | Description | Reference |
| Free Energy of Transfer (vapor to water) | +1.8 kcal/mol | Positive value indicates hydrophobicity and an unfavorable interaction with water. | [21] |
| Contribution to Stability of Globular Proteins | ~ -1.3 kcal/mol | Estimated average contribution of a buried isoleucine residue to the overall stability of a protein. | [17] |
Table 3: Codon Usage and Translation Efficiency for Isoleucine in E. coli
| Codon | Frequency (%) | Relative Translation Efficiency (RTE) |
| AUU | 51.3 | 1.00 |
| AUC | 37.9 | 0.74 |
| AUA | 10.8 | 0.21 |
Note: Relative Translation Efficiency is normalized to the most frequent codon. Actual rates can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.
References
- 1. Mean of the Typical Decoding Rates: A New Translation Efficiency Index Based on the Analysis of Ribosome Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. utupub.fi [utupub.fi]
- 7. Isoleucyl-tRNA Synthetase [aars.online]
- 8. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Stability Pattern of Protein Hydrophobic Mutations that Reflects Evolutionary Structural Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of average decoding rates of the 61 sense codons in vivo | eLife [elifesciences.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of L-Isoleucine in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucine, one of the three essential branched-chain amino acids (BCAAs), is a critical component for protein synthesis and a significant contributor to mammalian energy homeostasis. Beyond its fundamental anabolic role, isoleucine and its metabolites are deeply integrated into cellular signaling, particularly influencing the mTOR pathway and glucose metabolism. Dysregulation of isoleucine metabolism is increasingly implicated in metabolic diseases such as insulin resistance and obesity. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its catabolic and anabolic pathways, regulatory mechanisms, and cellular transport. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in biomedical research and drug development.
Introduction
This compound is an essential α-amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] Its unique branched hydrocarbon side chain makes it one of the most hydrophobic amino acids.[2] The metabolic journey of this compound is multifaceted. Primarily, it serves as a substrate for protein synthesis.[1] When in excess or during periods of metabolic demand, it is catabolized, predominantly in extra-hepatic tissues like skeletal muscle, to provide energy.[3] This catabolism is distinctive as it yields both glucogenic and ketogenic precursors, specifically acetyl-CoA and succinyl-CoA (via propionyl-CoA), highlighting its metabolic flexibility.[4] Furthermore, this compound acts as a signaling molecule, modulating key cellular pathways that control protein translation and metabolic health.[5]
Catabolism of this compound
The breakdown of this compound is a multi-step process occurring within the mitochondria. It begins with two enzymatic steps common to all three BCAAs, followed by a series of reactions specific to the isoleucine carbon skeleton.
Common Pathway: Transamination and Oxidative Decarboxylation
-
Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from this compound to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[3] Mammals have two BCAT isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2).[6]
-
Oxidative Decarboxylation: The α-keto-β-methylvalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[3] This is the rate-limiting step in BCAA catabolism and a critical point of regulation.[7] The reaction produces α-methylbutyryl-CoA, NADH, and CO2.
Isoleucine-Specific Pathway
The resulting α-methylbutyryl-CoA enters a pathway analogous to fatty acid β-oxidation.[8]
-
Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[8]
-
Hydration: Tiglyl-CoA is hydrated to form α-methyl-β-hydroxybutyryl-CoA.[4]
-
Dehydrogenation: A second dehydrogenation step yields α-methylacetoacetyl-CoA.[4][8]
-
Thiolytic Cleavage: Finally, α-methylacetoacetyl-CoA is cleaved by a thiolase into two key metabolic intermediates: acetyl-CoA (ketogenic) and propionyl-CoA (glucogenic).[3][4]
Fate of Propionyl-CoA
Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step, vitamin-dependent pathway located in the mitochondria.[9][10][11][12]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[10][12]
-
Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[11]
-
Isomerization: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (as adenosylcobalamin), rearranges L-methylmalonyl-CoA to form succinyl-CoA .[10][12]
Caption: Catabolic pathway of this compound to acetyl-CoA and succinyl-CoA.
Regulation of Isoleucine Catabolism
The catabolism of BCAAs is tightly regulated to balance their use for protein synthesis against their degradation for energy, while also preventing the accumulation of potentially toxic intermediates.
The BCKDH Complex: The Master Regulatory Point
The primary control point is the mitochondrial BCKDH complex, the rate-limiting enzyme.[7][13] Its activity is governed by a phosphorylation/dephosphorylation cycle.
-
Inactivation by Phosphorylation: A dedicated BCKDH kinase (BCKDK) phosphorylates serine residues on the E1α subunit of the BCKDH complex, leading to its inactivation.[14] BCKDK expression and activity are increased during states of protein conservation, such as starvation or consumption of a low-protein diet.[15]
-
Activation by Dephosphorylation: A mitochondrial phosphatase, protein phosphatase Mg2+/Mn2+ dependent 1K (PPM1K) , dephosphorylates and activates the BCKDH complex.[14]
Allosteric and Hormonal Regulation
-
Allosteric Inhibition of BCKDK: The branched-chain α-keto acids (BCKAs) themselves, particularly the leucine-derived α-ketoisocaproate (KIC), are potent allosteric inhibitors of BCKDK.[14] This creates a feedback loop: high levels of BCKAs inhibit the kinase, which keeps BCKDH in its active, dephosphorylated state, thereby promoting BCAA catabolism.
-
Hormonal Control: Hormones such as insulin, glucocorticoids, and thyroid hormone also modulate BCAA catabolism, often by altering the expression of BCKDK.[15]
Caption: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.
Anabolic and Signaling Roles of this compound
Protein Synthesis
The primary anabolic fate of this compound is its incorporation into proteins. As an essential amino acid, its availability is a prerequisite for the translation of messenger RNA into polypeptide chains. Depletion of isoleucine leads to a rapid decline in fractional protein synthesis rates.[5]
mTORC1 Signaling
This compound, along with leucine, is a key activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][16]
-
Activation Mechanism: While the precise sensing mechanism is still under investigation, amino acids signal to mTORC1 at the lysosomal surface. This activation leads to the phosphorylation of key downstream targets:
-
Independent Regulation: Studies have shown that isoleucine can independently activate mTORC1 signaling, leading to increased phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6).[5]
Caption: Simplified this compound signaling via the mTORC1 pathway.
Quantitative Data Summary
Quantitative analysis of this compound and its related metabolic components is crucial for understanding its physiological and pathological roles.
Table 1: this compound Concentrations and Kinetic Parameters
| Parameter | Value | System/Condition | Reference |
| Normal Plasma Concentration | 34 - 104 µmol/L | Human, Fasting | [18][19] |
| BCATm Apparent Km | ~1 mM | Mammalian, for this compound | [20][21] |
| This compound Transport KA | 0.19 mM | Rabbit renal pars convoluta vesicles | [22] |
| This compound Transport KA (System 1) | 0.17 mM | Rabbit renal pars recta vesicles | [22] |
| This compound Transport KA (System 2) | 9.0 mM | Rabbit renal pars recta vesicles | [22] |
Km = Michaelis constant; KA = Concentration for half-maximal response.
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust method for quantifying this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[23][24]
Caption: General workflow for this compound quantification by LC-MS/MS.
I. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-13C6,15N (stable isotope-labeled internal standard, IS)
-
LC-MS grade methanol, acetonitrile, formic acid, and water
-
Human plasma samples (collected in EDTA tubes)
-
Microcentrifuge tubes (1.5 mL)
II. Procedure
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Prepare a 1 mg/mL stock solution of this compound-13C6,15N in ultrapure water.
-
From the stock solutions, prepare a series of working calibration standards (e.g., 1-500 µmol/L) in a surrogate matrix like 1x PBS.[25]
-
Prepare an Internal Standard Working Solution (e.g., 1 µg/mL) in ice-cold methanol.[24]
-
-
Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.
-
Pipette 50 µL of the appropriate sample (calibrator, QC, or plasma) into its designated tube.[23]
-
Add 200 µL of the ice-cold Internal Standard Working Solution to each tube.[23] The methanol serves to precipitate plasma proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the tubes at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[23]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize an HPLC or UPLC system.
-
Column: An Intrada Amino Acid column or a similar column designed for polar analytes is recommended.[26]
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: 0.2% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate isoleucine from its isomers (leucine, alloisoleucine). A typical run time is 10-15 minutes.[25][26]
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (this compound) and the internal standard (this compound-13C6,15N).
-
Calculate the peak area ratio (analyte/IS) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Protocol: Western Blot Analysis of Isoleucine-Stimulated mTORC1 Signaling
This protocol details the steps to assess the phosphorylation status of key mTORC1 pathway proteins (e.g., mTOR, S6K1) in cultured cells following stimulation with this compound.[27][28][29]
I. Materials and Reagents
-
Mammalian cell line (e.g., HEK293T, C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM) and amino acid-free medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
II. Procedure
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
To synchronize cells and establish a baseline, starve cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.
-
Stimulate the cells by replacing the starvation medium with medium containing a known concentration of this compound (e.g., 2 mM) for a specified time (e.g., 30-60 minutes). Include an untreated control group.
-
-
Protein Extraction (Lysis):
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[28]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[28]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27][30]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the phosphorylated protein to its corresponding total protein signal to determine the change in activation state.
-
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medlink.com [medlink.com]
- 13. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Isoleucine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 19. Isoleucine - Amino Acid Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 20. researchgate.net [researchgate.net]
- 21. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. restek.com [restek.com]
- 26. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 30. ccrod.cancer.gov [ccrod.cancer.gov]
Function of L-isoleucine in the central nervous system
An In-depth Technical Guide on the Core Functions of L-Isoleucine in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, an essential branched-chain amino acid (BCAA), plays a multifaceted role in the central nervous system (CNS) that extends beyond its fundamental function in protein synthesis. As a crucial neuromodulator, its influence spans neurotransmitter balance, neuronal signaling, and energy metabolism. Dysregulation of this compound and other BCAAs is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of this compound's functions within the CNS, detailing its transport across the blood-brain barrier, its role in neurotransmitter synthesis and modulation, and its impact on key intracellular signaling pathways such as the mechanistic target of rapamycin (mTOR). We present quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to offer a thorough resource for researchers and professionals in neuroscience and drug development.
Introduction
This compound is one of three essential BCAAs, alongside L-leucine and L-valine, that cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1][2] While extensively studied for its role in muscle metabolism and protein synthesis, its functions within the CNS are complex and critically important for neuronal health. In the brain, this compound and its fellow BCAAs contribute to the synthesis of neurotransmitters, serve as a source of energy, and act as signaling molecules.[1][3] Their transport into the brain is tightly regulated and competitive, meaning fluctuations in peripheral BCAA levels can significantly impact CNS neurochemistry.[1][3] Understanding the precise mechanisms of this compound's actions in the brain is paramount for developing novel therapeutic strategies for a range of neurological and neurodegenerative conditions.
Transport and Metabolism of this compound in the CNS
Blood-Brain Barrier Transport
This compound, along with other large neutral amino acids (LNAAs), crosses the blood-brain barrier (BBB) primarily via a Na+-independent facilitative transporter known as the L-type amino acid transporter 1 (LAT1).[3][4] This transport system is competitive, meaning that high plasma concentrations of one BCAA can inhibit the brain uptake of others, as well as aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[1][3] This competition is a critical regulatory point, as it directly influences the availability of precursors for key neurotransmitters such as serotonin and the catecholamines (dopamine, norepinephrine).[1][5]
Quantitative Analysis of Isoleucine Transport
The kinetics of this compound transport across the BBB have been quantified in animal models. Studies using in situ brain perfusion in rats have determined the maximal transport rate (Vmax) and the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity.
| Brain Region | Vmax (μmol·s⁻¹·g⁻¹) x 10⁻⁴ | Km (μmol·mL⁻¹) (Saline Perfusate) | Apparent Km (μmol·mL⁻¹) (Plasma Perfusate) | Reference |
| Frontal Cortex | 9 x 10⁻⁴ | 0.054 | 1.5 | [6] |
| Parietal Cortex | 11 x 10⁻⁴ | 0.068 | 1.7 | [6] |
| Occipital Cortex | 10 x 10⁻⁴ | 0.063 | 1.6 | [6] |
| Hippocampus | 10 x 10⁻⁴ | 0.059 | 1.6 | [6] |
| Thalamus | 10 x 10⁻⁴ | 0.061 | 1.6 | [6] |
| Caudate | 9 x 10⁻⁴ | 0.056 | 1.5 | [6] |
| Data from studies in anesthetized rats. The significantly higher apparent Km in plasma reflects competitive inhibition from other amino acids.[6] |
Intracellular Metabolism
Once inside the brain, this compound can be utilized for protein synthesis or enter a catabolic pathway. The initial step is a reversible transamination reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme, which is present in neurons.[5] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and α-keto-β-methylvalerate (KMV).[3] The glutamate produced can then be used for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or participate in the glutamate-glutamine cycle.[1][3] The carbon skeleton (KMV) can be further metabolized to provide energy for the cell.
References
- 1. Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoleucine: benefits, recommendations, risks and food sources | Petite Carrot [petitecarrot.com]
- 3. mdpi.com [mdpi.com]
- 4. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic analysis of cerebrovascular isoleucine transport from saline and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Isoleucine Transport Across Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the transport of the essential amino acid L-isoleucine across cellular membranes. Understanding these transport systems is critical for research in cellular metabolism, nutrient sensing, and for the development of novel therapeutic strategies targeting diseases with dysregulated amino acid metabolism, such as cancer.
Primary Transporter Families for this compound
This compound, a branched-chain amino acid (BCAA), is primarily transported into cells by members of the Solute Carrier (SLC) superfamily. Two main families are responsible for the bulk of this compound transport:
-
SLC7 Family (Cationic Amino Acid Transporter/Glycoprotein-associated Family): This family includes the L-type Amino Acid Transporters (LATs), which are crucial for the transport of large neutral amino acids, including this compound.
-
SLC43 Family (Na+-independent, System L-like Amino Acid Transporter Family): This family also contributes to the transport of large neutral amino acids.
The key transporters for this compound within these families are:
-
LAT1 (SLC7A5): A high-affinity transporter for large neutral amino acids. It functions as a heterodimer with the glycoprotein CD98 (SLC3A2). LAT1 is a Na+ and pH-independent antiporter, exchanging extracellular amino acids for intracellular ones.[1] It preferentially transports branched-chain and aromatic amino acids.[2]
-
LAT2 (SLC7A8): Another member of the SLC7 family that also forms a heterodimer with CD98. LAT2 has a broader substrate selectivity than LAT1, transporting both large and smaller neutral amino acids, but generally with lower affinity.[3][4]
-
Other potential transporters: While LAT1 and LAT2 are the major players, other transporters like those from the SLC6 family (e.g., SLC6A15) and SLC38 family may also contribute to this compound transport in specific cell types and conditions.[4]
Quantitative Data on this compound Transport
The kinetic parameters of this compound transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary depending on the specific transporter, cell type, and experimental conditions. The following tables summarize available quantitative data for this compound and related BCAA transport.
| Transporter System | Substrate | Cell/Tissue Type | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| System L | This compound | Rabbit proximal tubule (pars convoluta) | 0.19 | Not Reported | [1] |
| System L (High-affinity) | This compound | Rabbit proximal tubule (pars recta) | 0.17 | Not Reported | [1] |
| System L (Low-affinity) | This compound | Rabbit proximal tubule (pars recta) | 9.0 | Not Reported | [1] |
| System L | L-Leucine | Astrocytes (rat) | 0.449 | 53.6 | [5] |
| System L | L-Phenylalanine | Caco-2 cells (apical) | 2.7 | Not Reported | [6] |
| System L | L-Phenylalanine | Caco-2 cells (basolateral) | 0.18 | Not Reported | [6] |
| Not Specified | This compound | Blood-Brain Barrier (in situ perfusion, saline) | 0.054 - 0.068 | 0.054 - 0.066 (µmol/g/min) | [7] |
| Not Specified | This compound | Blood-Brain Barrier (in situ perfusion, plasma) | 1.5 - 1.7 | Not Reported | [7] |
Note: Data for this compound transport by specific, overexpressed transporters in various cell lines is limited in the literature. Much of the available data pertains to general "System L" activity or the transport of other large neutral amino acids like leucine and phenylalanine.
Signaling Pathways Regulating this compound Transport
The expression and activity of this compound transporters, particularly LAT1, are tightly regulated by a complex network of signaling pathways that sense nutrient availability, cellular stress, and growth signals.
Transcriptional Regulation of LAT1 (SLC7A5)
Several key transcription factors have been identified to regulate the expression of the SLC7A5 gene:
-
c-Myc: The oncogenic transcription factor c-Myc directly binds to E-box elements in the SLC7A5 promoter, leading to its upregulation. This creates a feedforward loop where increased this compound and other essential amino acids transported by LAT1 can, in turn, stimulate the translation of c-Myc mRNA.[8]
-
Activating Transcription Factor 4 (ATF4): Under conditions of amino acid deprivation, the integrated stress response is activated, leading to the preferential translation of ATF4. ATF4 then binds to the promoter of SLC7A5 and other amino acid transporter genes to increase amino acid uptake and restore cellular homeostasis.[9][10]
-
Hypoxia-Inducible Factor 2α (HIF-2α): In hypoxic conditions, often found in the tumor microenvironment, HIF-2α directly binds to the proximal promoter of SLC7A5, leading to its increased expression. This allows cancer cells to maintain nutrient uptake and mTORC1 activity even under low oxygen conditions.[9][11][12]
-
NOTCH1: The NOTCH signaling pathway, a critical regulator of cell development and proliferation, has been shown to be an important upstream regulator of LAT1 expression, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[13]
Post-Translational Regulation of LAT1
The activity and cell surface expression of LAT1 are also regulated at the post-translational level:
-
Ubiquitination: The E3 ubiquitin ligase Nedd4-2 can ubiquitinate the N-terminal tail of LAT1. This modification marks the transporter for endocytosis and subsequent degradation, thereby reducing its cell surface expression and amino acid uptake.[14][15] The activation of Protein Kinase C (PKC) can trigger this process.[14]
The mTORC1 Signaling Nexus
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and metabolism and is intricately linked with this compound transport.
-
Upstream Activation: The influx of this compound and other essential amino acids, particularly leucine, via LAT1 is a key signal for the activation of mTORC1.
-
Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth. It can also create a positive feedback loop by promoting the expression of transcription factors like c-Myc and influencing the stability of mRNAs for amino acid transporters.
Experimental Protocols
Radiolabeled this compound Uptake Assay
This protocol describes a method to quantify the uptake of this compound into cultured cells using a radiolabeled tracer.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]-L-Isoleucine or [¹⁴C]-L-Isoleucine
-
Unlabeled this compound
-
Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions until they reach the desired confluency.
-
Preparation: On the day of the experiment, prepare the uptake buffer containing the desired concentration of radiolabeled this compound and, for competition experiments, varying concentrations of unlabeled this compound.
-
Washing: Aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.
-
Pre-incubation: Add pre-warmed uptake buffer (without the radiolabeled substrate) to each well and incubate for 10-15 minutes at 37°C to deplete intracellular amino acid pools.
-
Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled this compound. Start a timer immediately.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-5 minutes) at 37°C. It is crucial to perform a time-course experiment to ensure that uptake is measured during the initial linear phase.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive uptake buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: Express the results as pmol or nmol of this compound taken up per mg of protein per minute.
Cis-Inhibition Assay for this compound Transport
This assay is used to determine the inhibitory potential of a test compound on the transport of this compound.
Materials:
-
Same as for the radiolabeled uptake assay.
-
Test inhibitor compound.
Procedure:
-
Follow steps 1-5 of the Radiolabeled this compound Uptake Assay protocol.
-
Inhibitor Incubation: During the pre-incubation step or immediately before adding the radiolabeled substrate, add the test inhibitor at various concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Uptake Initiation with Inhibitor: Aspirate the pre-incubation buffer and add the uptake buffer containing a fixed concentration of radiolabeled this compound and the corresponding concentration of the test inhibitor.
-
Follow steps 7-12 of the Radiolabeled this compound Uptake Assay protocol.
-
Data Analysis: Plot the percentage of inhibition of this compound uptake against the concentration of the test inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of this compound transport.
Conclusion
The transport of this compound is a highly regulated process mediated by specific transporters, primarily from the SLC7 and SLC43 families. The expression and activity of these transporters are controlled by a complex interplay of signaling pathways that respond to nutrient availability, cellular stress, and oncogenic signals. A thorough understanding of these mechanisms is essential for advancing our knowledge of cellular metabolism and for the development of targeted therapies for a range of diseases, including cancer. Further research is needed to fully elucidate the kinetic properties of specific this compound transporters in various physiological and pathological contexts.
References
- 1. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transmembrane Amino Acid Transporters in Shaping the Metabolic Profile of Breast Cancer Cell Lines: The Focus on Molecular Biological Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEDD4L‐mediated Merlin ubiquitination facilitates Hippo pathway activation | EMBO Reports [link.springer.com]
- 6. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of cerebrovascular isoleucine transport from saline and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. HIF2α acts as an mTORC1 activator through the amino acid carrier SLC7A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATF4-DEPENDENT TRANSCRIPTION MEDIATES SIGNALING OF AMINO ACID LIMITATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia affects Slc7a5 expression through HIF-2α in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypoxia affects Slc7a5 expression through HIF‐2α in differentiated neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATF4-dependent transcription mediates signaling of amino acid limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of amino acid transporter trafficking by mTORC1 in primary human trophoblast cells is mediated by the ubiquitin ligase Nedd4-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision of Life: A Technical Guide to the Genetic Regulation of L-Isoleucine Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
L-isoleucine, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis and overall cellular health. Its biosynthesis is a tightly controlled multi-step enzymatic process, governed by a sophisticated network of genetic and allosteric regulation. Dysregulation of this pathway is implicated in various metabolic disorders, making its components attractive targets for drug development. This in-depth technical guide provides a comprehensive overview of the core regulatory mechanisms controlling this compound metabolic enzymes, detailed experimental protocols for their study, and quantitative data to support further research.
Core Regulatory Mechanisms
The biosynthesis of this compound is primarily regulated at two levels: allosteric feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.
Allosteric Regulation: Immediate Feedback Control
The this compound biosynthetic pathway is subject to rapid fine-tuning through allosteric regulation, where the end-product, this compound, directly binds to and inhibits the activity of upstream enzymes. This feedback mechanism ensures that the production of isoleucine is promptly halted when cellular concentrations are sufficient.
The first committed step in isoleucine biosynthesis is catalyzed by threonine deaminase (also known as threonine dehydratase), which converts L-threonine to α-ketobutyrate.[1][2] This enzyme is a key regulatory point. In many organisms, threonine deaminase is allosterically inhibited by this compound.[1][3] Conversely, L-valine, the end product of a parallel biosynthetic pathway, can act as an allosteric activator, helping to balance the pools of branched-chain amino acids.[1][3]
The subsequent key regulatory enzyme is acetohydroxy acid synthase (AHAS) , which catalyzes the condensation of α-ketobutyrate with pyruvate.[4][5] This enzyme is also subject to feedback inhibition by this compound, as well as L-valine and L-leucine.[4][6] The sensitivity of these enzymes to feedback inhibition is a critical factor in the overall rate of isoleucine synthesis.
Transcriptional Regulation: Long-Term Adaptive Control
In addition to rapid allosteric control, the expression of genes encoding this compound metabolic enzymes is tightly regulated at the transcriptional level. This allows the cell to adapt to longer-term changes in nutrient availability.
In Escherichia coli, the genes encoding the enzymes for isoleucine and valine biosynthesis are organized into operons, with the ilv operon being a primary example.[7] The ilvIH operon, for instance, encodes one of the acetohydroxyacid synthase isozymes and is positively regulated by the Leucine-responsive regulatory protein (Lrp).[8][9] The expression of the ilv operon is controlled through a process of attenuation, where the availability of branched-chain amino acids influences the secondary structure of the mRNA leader sequence, thereby controlling transcription termination.
In many Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, the global transcriptional regulator CodY plays a central role in sensing the intracellular concentration of branched-chain amino acids, including isoleucine.[10][11][12] When isoleucine levels are high, it binds to CodY, which then acts as a repressor, binding to the promoter regions of genes involved in BCAA biosynthesis and transport to downregulate their expression.[10][13] This provides a mechanism to conserve resources when isoleucine is readily available.[10]
Quantitative Data on Enzyme Regulation
The following tables summarize key quantitative data related to the allosteric regulation of threonine deaminase and acetohydroxy acid synthase.
Table 1: Allosteric Regulation of Threonine Deaminase
| Organism | Effector | Effect | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Escherichia coli | This compound | Inhibition | - | [14] |
| Escherichia coli | L-Valine | Activation | - | [14] |
| Bacillus subtilis | This compound | Inhibition | - | [3] |
| Bacillus subtilis | L-Valine | Weak Activation | - | [3] |
Table 2: Feedback Inhibition of Acetohydroxy Acid Synthase (AHAS)
| Organism | Inhibitor(s) | Inhibition Level | Notes | Reference |
| Corynebacterium glutamicum | Valine, Isoleucine, Leucine | ~57% with 5 mM valine | A single allosteric site for all three BCAAs is inferred. | [4] |
| Saccharomyces cerevisiae | Valine | Feedback inhibition | Can be reduced by mutations in the regulatory subunit Ilv6. | [15] |
| Arabidopsis thaliana | Valine, Leucine | Insensitive when expressed in E. coli | Suggests post-translational modifications or interacting partners in plants are required for inhibition. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound metabolic enzymes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of DNA-binding proteins, such as transcription factors like CodY or Lrp.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the protein, and magnetic beads coated with Protein A/G will be used to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique to quantify the abundance of transcripts in a cell, providing a global view of gene expression changes in response to varying this compound levels or in mutant strains.
Protocol:
-
RNA Extraction: Isolate total RNA from cells grown under different experimental conditions (e.g., high vs. low isoleucine).
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated under different conditions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
LC-MS/MS is the gold standard for accurately quantifying small molecules like this compound and its metabolic intermediates from complex biological samples.[17][18]
Protocol:
-
Sample Preparation:
-
Liquid Chromatography (LC) Separation:
-
Inject the extracted metabolites onto an LC column (e.g., a mixed-mode or HILIC column) for separation based on their physicochemical properties.[18]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The separated metabolites are ionized (e.g., using electrospray ionization) and introduced into the mass spectrometer.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each metabolite of interest.[18]
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Generate a calibration curve using standards of known concentrations to quantify the absolute concentration of each metabolite in the samples.
-
Visualizing Regulatory Networks and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound biosynthetic pathway with key enzymes and feedback inhibition loops.
Caption: Model of CodY-mediated transcriptional repression of ilv genes in response to high isoleucine levels.
Caption: Integrated experimental workflow for studying the genetic regulation of this compound metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of Bacillus subtilis threonine deaminase, a biosynthetic threonine deaminase with a single regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polarity and the regulation of the ilv gene cluster in Escherichia coli strain K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ilvIH operon of Escherichia coli is positively regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ilvIH operon of Escherichia coli is positively regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structure of CodY, a GTP- and isoleucine-responsive regulator of stationary phase and virulence in gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cececlick.com [cececlick.com]
- 13. researchgate.net [researchgate.net]
- 14. Scholars@Duke publication: Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis. [scholars.duke.edu]
- 15. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arabidopsis Acetohydroxyacid Synthase Expressed in Escherichia coli Is Insensitive to the Feedback Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of L-Isoleucine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine is an essential branched-chain amino acid (BCAA) crucial for various physiological processes, including protein synthesis and metabolic regulation. Accurate quantification of this compound in plasma is vital for clinical diagnostics, particularly for inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), as well as in biomedical research and drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and speed compared to traditional techniques.[1] This application note provides a detailed protocol for the robust and accurate quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled (SIL) internal standard.
The primary challenge in this compound quantification is its differentiation from its structural isomers, particularly L-leucine, which has an identical mass-to-charge ratio.[2] This protocol employs a chromatographic method capable of resolving these isobaric compounds, ensuring accurate measurement.[3][4] The use of a SIL internal standard, this compound-¹³C₆,¹⁵N, is critical to correct for variability during sample preparation and potential matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision.[1][5]
Principle
This method utilizes a simple protein precipitation step to extract this compound and the internal standard from plasma samples. The extract is then analyzed by a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The chromatographic separation is optimized to resolve this compound from its isomers. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
This compound-¹³C₆,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[6]
-
LC-MS grade methanol, acetonitrile, and formic acid
-
Ultrapure water
-
Human plasma (collected in EDTA- or heparin-coated tubes)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Nexera X2, Thermo Scientific UltiMate 3000RS)[7][8]
-
Triple quadrupole mass spectrometer (e.g., SCIEX QTrap 6500, Thermo Scientific TSQ Endura)[7][8]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.[1]
-
Working Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve concentrations ranging from approximately 1 to 500 µmol/L.[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-¹³C₆,¹⁵N and dissolve it in 1 mL of ultrapure water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol. This solution will also serve as the protein precipitation agent.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 150, and 400 µmol/L) in pooled human plasma to assess the accuracy and precision of the method.
Sample Preparation
-
Thaw frozen plasma samples, calibrators, and QC samples on ice.
-
To 50 µL of each sample in a 1.5 mL microcentrifuge tube, add 200 µL of the cold Internal Standard Working Solution (1 µg/mL in methanol).[1]
-
Vortex the mixture for 30 seconds to precipitate proteins.[2]
-
Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1][2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Parameters
Liquid Chromatography:
| Parameter | Value |
| LC System | High-performance liquid chromatography system |
| Column | Chiral column (e.g., CROWNPAK CR-I(+)) or a mixed-mode column (e.g., Acclaim Trinity, Raptor Polar X)[2][3][8] |
| Mobile Phase A | 0.1% Formic acid in water[2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[2] |
| Gradient | Optimized for separation of isoleucine isomers (e.g., start with 95% A, linear gradient to 95% B over 10 minutes)[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temp. | 40°C[2] |
| Injection Vol. | 5 µL[2] |
Mass Spectrometry:
| Parameter | Value |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| MRM Transitions | See Table 1 |
| Dwell Time | Optimized for each transition (e.g., 50-100 ms) |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500-550°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 132.1 | 86.1 |
| This compound-¹³C₆,¹⁵N | 139.1 | 92.1 |
Note: The specific m/z values for product ions may require optimization based on the instrument used.
Data Analysis and Results
Calibration curves are generated by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of the calibration standards. A linear regression model with a weighting factor of 1/x is typically used. The concentration of this compound in the plasma samples is then calculated from the regression equation.
Method Performance
Table 2: Linearity and Range
| Analyte | Calibration Range (µmol/L) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (µmol/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 10 | < 15 | 90 - 110 |
| Medium | 150 | < 10 | < 15 | 90 - 110 |
| High | 400 | < 10 | < 15 | 90 - 110 |
| %RSD: Percent Relative Standard Deviation |
Table 4: Recovery
| Analyte | Mean Recovery (%) |
| This compound | 92.1 - 108.2[9] |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, provides high-quality data suitable for both clinical research and drug development applications.[1] The chromatographic conditions are critical for the successful separation of this compound from its isomers, ensuring accurate quantification. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a robust tool for amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-561-H-0.05 [isotope.com]
- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of Amino Acids in Plasma by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) | Semantic Scholar [semanticscholar.org]
L-Isoleucine Supplementation in Mammalian Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine, an essential branched-chain amino acid (BCAA), is a critical component in mammalian cell culture media, extending its role beyond a mere building block for protein synthesis.[1] It is a key signaling molecule that significantly influences cell growth, proliferation, metabolism, and ultimately, the productivity of recombinant proteins.[1][2] Inadequate levels of this compound can lead to cell cycle arrest and apoptosis, making its optimal concentration a crucial parameter for successful biopharmaceutical manufacturing in cell lines such as Chinese Hamster Ovary (CHO) cells.[1][3] This document provides detailed application notes and protocols for the effective use and evaluation of this compound supplementation in mammalian cell culture.
The Role of this compound in Cellular Processes
This compound, along with other BCAAs, plays a pivotal role in activating the mammalian target of rapamycin (mTOR) signaling pathway.[1][4] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[4][5] The availability of this compound is sensed by the cell, leading to the activation of mTOR complex 1 (mTORC1).[1][6] Activated mTORC1 then phosphorylates downstream targets, primarily S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote the initiation of translation and, consequently, protein synthesis.[4][5]
Depletion of this compound has been shown to reduce the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6), leading to a decline in fractional protein synthesis rates.[6] Therefore, maintaining an adequate supply of this compound is essential for sustaining high levels of recombinant protein production in fed-batch cultures.[1]
Data Presentation: Quantitative Impact of this compound
The concentration of this compound varies among different basal media formulations, reflecting the diverse nutritional needs of various cell types.[1] Optimizing its concentration through supplementation is critical for maximizing cell growth and protein production.
Table 1: this compound Concentration in Common Basal Media [1]
| Medium | This compound Concentration (mg/L) | This compound Concentration (mM) |
| DMEM/F-12 | 54.47 | 0.416 |
| RPMI-1640 | 50.0 | 0.382 |
| MEM | 52.0 | 0.397 |
| DMEM (High Glucose) | 105.0 | 0.801 |
Table 2: Representative Data on the Impact of Amino Acid Supplementation Strategies (Including this compound) on CHO Cell Performance in Fed-Batch Culture [1][7]
| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Product Titer (g/L) |
| Basal Medium (Control) | 8.5 | 1.2 |
| Optimized Amino Acid Feed | 15.2 | 2.8 |
Note: This data is representative and the actual impact will be dependent on the specific cell line, process, and supplementation strategy.
Signaling Pathway Visualization
The mTOR signaling pathway, activated by this compound, is a cornerstone of cellular regulation.
Caption: this compound activates the mTORC1 signaling pathway.
Experimental Protocols
Here are detailed protocols for evaluating the impact of this compound supplementation on mammalian cell culture performance.
Protocol 1: Dose-Response Study of this compound on Cell Viability
This protocol outlines a method to determine the optimal concentration range of this compound for cell viability using an MTT assay.[1]
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Isoleucine-free basal medium
-
This compound stock solution (e.g., 100 mM, sterile-filtered)
-
Dialyzed Fetal Bovine Serum (dFBS), if required for cell attachment
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of isoleucine-free medium. If necessary for attachment, supplement the medium with a low percentage of dFBS.[1]
-
-
This compound Supplementation:
-
Prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM).[1]
-
Add the corresponding volume of each this compound dilution to the wells. Include a control group with the standard medium concentration of this compound.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for desired time points (e.g., 24, 48, and 72 hours).[1]
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the control and plot a dose-response curve.
-
Protocol 2: Evaluating this compound Supplementation in a Fed-Batch Shake Flask Culture
This protocol details a fed-batch experiment to assess the impact of this compound supplementation on cell growth and recombinant protein production.[3]
Materials:
-
CHO cell line expressing a monoclonal antibody (mAb)
-
Chemically defined, isoleucine-free basal medium and feed medium
-
This compound stock solution (sterile-filtered)
-
Shake flasks (e.g., 125 mL, vented)
-
Shaking incubator (37°C, 5-8% CO₂, ~120 RPM)
-
Cell counter (e.g., Vi-CELL)
-
Metabolite analyzer (e.g., BioProfile FLEX)
-
HPLC system for titer analysis
Procedure:
-
Media Preparation:
-
Prepare basal and feed media with varying concentrations of this compound to test different supplementation strategies.
-
-
Cell Culture:
-
Feeding Strategy:
-
Begin the feeding strategy on a predetermined day (e.g., Day 3) using the corresponding feed for each group.[3]
-
-
Sampling and Analysis:
Protocol 3: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the activation of the mTOR signaling pathway in response to this compound supplementation.[1]
Materials:
-
Cell culture plates (e.g., 6-well)
-
This compound stock solution
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1, and total protein controls)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and incubate until they reach the desired confluency.
-
Starve cells of amino acids if necessary, then stimulate with different concentrations of this compound for a defined period.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[1]
-
Collect the protein lysate after centrifugation.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Experimental Workflow Visualization
A systematic workflow is crucial for investigating the effects of this compound supplementation.
Caption: Workflow for this compound dose-response studies.
Conclusion
The concentration of this compound in cell culture media is a critical parameter that profoundly influences cell growth, viability, and recombinant protein production.[1] A thorough understanding of its role in cellular signaling, particularly the mTOR pathway, is fundamental for the rational design of media and feeding strategies in biopharmaceutical manufacturing.[1][4] The protocols and data presented here provide a robust framework for systematically evaluating the impact of this compound on cell culture performance, enabling researchers to optimize their processes for enhanced productivity and consistent product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Regulation of mTORC1 by amino acids in mammalian cells: A general picture of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of L-Isoleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in various physiological processes, including protein synthesis, metabolic regulation, and energy production.[1] Accurate and robust analytical methods for the quantification of this compound are crucial in pharmaceutical formulations, nutritional supplements, clinical research, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of amino acids. This document provides detailed application notes and protocols for the detection and quantification of this compound using various HPLC-based methodologies.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This is a widely used method that enhances the detection of amino acids, which often lack a strong chromophore for UV detection in their native state. Derivatization introduces a chemical moiety that allows for sensitive detection.
Application Note:
This method details the quantification of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection following pre-column derivatization with Phenylisothiocyanate (PITC).[1] This approach offers excellent specificity, linearity, accuracy, and precision, and is suitable for routine quality control analysis.[1] An alternative derivatizing agent, di-tert-butyl-dicarbonate, can also be employed for this purpose.[2][3] For higher sensitivity, derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for UPLC analysis with UV or fluorescence detection is also a viable option.[4]
Quantitative Data Summary:
| Parameter | PITC Derivatization | Di-tert-butyl-dicarbonate Derivatization |
| Linearity Range | 10 - 100 µg/mL | 1.5 - 150.0 µg/mL[2][3] |
| Correlation Coefficient (R²) | ≥ 0.999[1] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 1.20 µg/mL[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | > 90%[2][3] |
Experimental Protocol: PITC Derivatization
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.[1]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
This compound reference standard (>99% purity).[1]
-
Phenylisothiocyanate (PITC), sequencing grade.[1]
-
Acetonitrile (ACN), HPLC grade.[1]
-
Methanol (MeOH), HPLC grade.[1]
-
Triethylamine (TEA).[1]
-
Sodium Acetate, anhydrous.[1]
-
Glacial Acetic Acid.[1]
-
Water, HPLC grade.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: A gradient of aqueous sodium acetate buffer and acetonitrile is typically used. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30-40 °C[5]
-
Detection: UV at 254 nm (for PITC derivatives)
-
Injection Volume: 10-20 µL[5]
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the test sample in water to achieve a concentration within the linear range of the method.[1]
4. Derivatization Protocol:
-
Take 100 µL of the standard or sample solution.[1]
-
Add 50 µL of coupling reagent (Methanol:TEA:PITC = 7:1:1 v/v/v).[1]
-
Vortex for 1 minute and let it stand at room temperature for 20 minutes.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the residue with 200 µL of the initial mobile phase.[1]
-
Inject 20 µL into the HPLC system.[1]
Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis with pre-column derivatization.
Method 2: HPLC-UV for Underivatized this compound
Direct analysis of underivatized amino acids can simplify sample preparation and reduce analysis time. This method is suitable for dietary supplements and other matrices where high concentrations of this compound are expected.
Application Note:
This method allows for the simultaneous quantification of ten amino acids, including this compound, without the need for pre- or post-column derivatization.[6][7] The separation is achieved using a C18 column with a gradient elution of a phosphate buffer and acetonitrile.[6][7] The method has been validated according to ICH guidelines and is robust, making it suitable for quality control of raw materials and pharmaceutical preparations.[6][7]
Quantitative Data Summary:
| Parameter | Underivatized HPLC-UV Method |
| Linearity Range (this compound) | 75 - 175 µg/mL[6][7] |
| Mean Recovery | 98.91 - 100.77%[6][7] |
| Relative Standard Deviation (RSD) | 0.28 - 1.92%[6][7] |
| LOD & LOQ | Not specified for individual amino acids |
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 Column (e.g., 4.6 mm x 150 mm, 5 µm).[6]
-
This compound reference standard.
-
Disodium hydrogen phosphate dihydrate.
-
Sodium dihydrogen phosphate monohydrate.
-
Acetonitrile (HPLC grade).
-
Bidistilled water.
2. Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)[6]
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 100% Mobile Phase A for 10 minutes, then a linear gradient to 50% Mobile Phase B over 15 minutes.[6][7]
-
Flow Rate: Typically 1.0 mL/min (may need optimization).
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Weigh 25 mg of this compound powder and dissolve it in a 25 mL volumetric flask with the phosphate buffer (pH 7.4).[6]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the phosphate buffer.
-
Sample Preparation (for dietary supplements): Weigh and finely powder tablets. Dissolve a known weight of the powder in the phosphate buffer, stir, and filter before injection.[6]
General HPLC Analysis Workflow:
References
Application Notes and Protocols for Studying L-Isoleucine Binding Sites Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine, an essential branched-chain amino acid, plays a critical role in various physiological processes, including protein synthesis, glucose metabolism, and cellular signaling.[1] The specific recognition of this compound by proteins such as enzymes, transporters, and receptors is fundamental to these functions. Understanding the molecular determinants of this compound binding is crucial for elucidating biological mechanisms and for the rational design of therapeutic agents that target these interactions.
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific and intentional changes to a DNA sequence, resulting in targeted modifications of the encoded protein.[2] This approach is invaluable for investigating the structure-function relationships of proteins, including the identification and characterization of ligand-binding sites. By systematically substituting amino acid residues hypothesized to be involved in this compound binding, researchers can assess the impact of these changes on binding affinity and specificity, thereby mapping the critical residues and interactions within the binding pocket.
These application notes provide a comprehensive guide for utilizing site-directed mutagenesis to study this compound binding sites. Detailed protocols for mutagenesis, protein expression and purification, and subsequent biophysical characterization of this compound binding are provided.
Key Applications
-
Identification of Critical Residues: Pinpoint specific amino acid residues essential for this compound recognition and binding.
-
Binding Site Mapping: Elucidate the three-dimensional architecture of the this compound binding pocket.
-
Structure-Activity Relationship Studies: Understand how modifications to the binding site affect binding affinity and specificity.
-
Drug Discovery and Design: Facilitate the development of small molecules that can modulate the interaction between this compound and its target proteins.
-
Enzyme Engineering: Modify enzyme specificity and activity by altering the this compound binding characteristics of the active site or allosteric sites.
Experimental Workflow
The overall workflow for studying this compound binding sites using site-directed mutagenesis involves several key stages, from the initial identification of a target protein to the final biophysical analysis of mutant proteins.
Data Presentation: Quantitative Analysis of this compound Binding
The impact of mutations on this compound binding should be quantified to allow for a systematic comparison between wild-type and mutant proteins. The following tables provide a template for presenting binding affinity data obtained from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Table 1: Thermodynamic and Binding Affinity Data from Isothermal Titration Calorimetry (ITC)
| Protein | Mutation | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| Wild-Type | - | 15.2 ± 1.1 | 1.05 ± 0.05 | -8.5 ± 0.3 | -5.2 ± 0.8 |
| Mutant 1 | Y58A | 350.6 ± 25.3 | 0.98 ± 0.07 | -3.2 ± 0.5 | -1.1 ± 0.6 |
| Mutant 2 | W102F | 45.8 ± 3.9 | 1.01 ± 0.06 | -6.1 ± 0.4 | -3.5 ± 0.7 |
| Mutant 3 | R150A | > 1000 | N/A | N/A | N/A |
Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Protein | Mutation | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Dissociation Constant (Kd) (µM) |
| Wild-Type | - | 2.5 x 104 | 3.8 x 10-1 | 15.2 |
| Mutant 1 | Y58A | 1.1 x 103 | 3.9 x 10-1 | 354.5 |
| Mutant 2 | W102F | 1.8 x 104 | 8.2 x 10-1 | 45.6 |
| Mutant 3 | R150A | No significant binding | No significant binding | > 1000 |
Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the QuikChange™ site-directed mutagenesis method.
1. Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
2. Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation.
-
The mutation should be in the center of the primers.
-
Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
Ensure a GC content of at least 40% and terminate with one or more G or C bases.
3. PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid DNA (10-50 ng)
-
1.5 µL of forward primer (10 µM)
-
1.5 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
4. DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
5. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
6. Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
Protocol 2: Protein Expression and Purification
1. Expression:
-
Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of expression medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and grow for an additional 4-16 hours at a suitable temperature (e.g., 18-30°C).
-
Harvest the cells by centrifugation.
2. Purification (for His-tagged proteins):
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the protein with elution buffer containing imidazole.
-
Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Assess protein purity by SDS-PAGE and determine the concentration.
Protocol 3: Isothermal Titration Calorimetry (ITC)
1. Sample Preparation:
-
Dialyze the purified wild-type and mutant proteins against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) overnight at 4°C.
-
Prepare the this compound solution in the final dialysis buffer.[3]
-
Degas both protein and this compound solutions immediately before the experiment.[4]
2. Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.[4]
-
Load the this compound solution (e.g., 200-500 µM, typically 10-15 times the protein concentration) into the injection syringe.[3]
-
Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL) with a spacing of 150-180 seconds between injections.[3]
3. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the fitted parameters.
Protocol 4: Surface Plasmon Resonance (SPR)
1. Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 for amine coupling)
-
Purified wild-type and mutant proteins
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
2. Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to achieve covalent coupling.
-
Deactivate the remaining active groups with ethanolamine.
3. Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units) in real-time.
-
After each injection, allow for dissociation in running buffer.
-
Regenerate the sensor surface if necessary.
4. Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
Signaling Pathway Visualization
The biosynthesis of this compound in Escherichia coli is a well-characterized pathway that is subject to feedback regulation. This pathway serves as an excellent example of how this compound levels can influence cellular processes. The diagram below illustrates the key steps in this pathway.
Conclusion
Site-directed mutagenesis, in combination with biophysical techniques such as ITC and SPR, provides a robust framework for the detailed investigation of this compound binding sites. The protocols and guidelines presented here offer a systematic approach to identifying key residues, quantifying binding interactions, and ultimately understanding the molecular basis of this compound recognition. This knowledge is fundamental for advancing our understanding of biological systems and for the development of novel therapeutics.
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. A site-directed mutagenesis study on the role of isoleucine-23 of human epidermal growth factor in the receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Note: L-Isoleucine in In Vitro Translation Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro translation, or cell-free protein synthesis (CFPS), has become an indispensable tool in molecular biology, enabling the rapid production of proteins without the need for living cells.[1] These systems are crucial for a variety of applications, including the expression of toxic proteins, high-throughput screening of protein variants, and the incorporation of non-natural amino acids.[2] The core of any in vitro translation system is a cell extract, typically from rabbit reticulocytes, wheat germ, or E. coli, which provides the necessary molecular machinery for protein synthesis, such as ribosomes, tRNAs, and translation factors.[1][3] To facilitate protein production, these extracts must be supplemented with an energy source, co-factors, and a complete set of amino acids.
L-isoleucine is one of the 20 essential proteinogenic amino acids and a critical component of the amino acid mixture required for in vitro translation. As a branched-chain amino acid (BCAA), isoleucine is integral to the structure and function of the resulting polypeptide chain. Its presence in the reaction at an optimal concentration is paramount for achieving high-yield and high-fidelity protein synthesis. This document provides a detailed protocol for utilizing an this compound-containing in vitro translation system, along with data presentation and visualizations to guide the user.
Role of this compound in Protein Synthesis
This compound, an essential amino acid, must be supplied in the diet for humans as the body cannot synthesize it. In the context of in vitro translation, its role is fundamental: it serves as a building block for the nascent polypeptide chain. The codons AUU, AUC, and AUA in the mRNA template specify the incorporation of this compound. Beyond its structural role, isoleucine is involved in regulating glucose metabolism and is essential for the formation of hemoglobin. Inadequate levels of this compound or any other essential amino acid in the in vitro reaction will lead to premature termination of translation and a truncated, non-functional protein product.
Data Presentation
The optimal concentration of each amino acid is a critical parameter for maximizing protein yield in an in vitro translation system. While the ideal concentration can vary depending on the specific protein being synthesized and the type of cell-free system used, a common starting point is an equimolar concentration for all 20 amino acids. The following tables provide a general guideline for the composition of an amino acid mixture and illustrate the effect of total amino acid concentration on protein yield.
Table 1: Standard Amino Acid Mixture Composition for In Vitro Translation
| Component | Final Concentration in Reaction |
| This compound | 40 µM[4] |
| Other 19 Proteinogenic Amino Acids | 40 µM each[4] |
Note: This represents a common starting concentration. Optimization may be required for specific applications.
Table 2: Example of Protein Yield Dependence on Total Amino Acid Concentration in an E. coli S30 System
| Total Amino Acid Concentration (Constant Distribution) | Protein Yield (mg/mL) |
| 0.5 mM | ~0.6 |
| 1.0 mM | ~1.1 |
| 1.5 mM | ~1.5 |
| 2.0 mM | ~1.8 |
| 2.5 mM | ~2.1 |
Data adapted from a study on preparing custom amino acid mixtures for cell-free expression systems. The protein synthesized was deGFP.
Experimental Protocols
This section details a generalized protocol for a standard in vitro translation reaction using a commercially available rabbit reticulocyte lysate system. This can be adapted for other systems like wheat germ or E. coli extracts.
Materials
-
Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (containing this compound)
-
Energy Mixture (ATP, GTP, creatine phosphate, creatine kinase)
-
Template mRNA (capped and polyadenylated for eukaryotic systems)
-
Nuclease-free water
-
RNase inhibitor (optional but recommended)
-
Reaction buffer (containing salts like KOAc and MgOAc)
Protocol: In Vitro Translation Reaction Setup
-
Thaw Reagents: On ice, thaw the rabbit reticulocyte lysate, amino acid mixture, energy mixture, and template mRNA. Keep all reagents on ice to prevent degradation.
-
Prepare the Reaction Mix: In a sterile, nuclease-free microcentrifuge tube on ice, combine the components in the order listed in Table 3. This is a representative 25 µL reaction. For multiple reactions, prepare a master mix of common reagents.
Table 3: In Vitro Translation Reaction Assembly
| Component | Volume for 25 µL Reaction | Final Concentration |
| Nuclease-free Water | to 25 µL | - |
| Reaction Buffer (e.g., 10x) | 2.5 µL | 1x |
| Amino Acid Mixture (1 mM stock) | 1 µL | 40 µM each |
| Energy Mixture (e.g., 10x) | 2.5 µL | 1x |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 0.8 U/µL |
| Template mRNA (0.5 µg/µL) | 1 µL | 20 µg/mL |
| Rabbit Reticulocyte Lysate | 12.5 µL | 50% (v/v) |
-
Incubate the Reaction: Gently mix the components by flicking the tube and briefly centrifuge to collect the contents. Incubate the reaction at 30°C for 90 minutes. Incubation times and temperatures may vary depending on the system and the protein being synthesized.
-
Analyze the Product: Following incubation, the reaction can be placed on ice for immediate analysis or stored at -20°C. The synthesized protein can be analyzed by various methods, such as SDS-PAGE followed by autoradiography (if radiolabeled amino acids were used) or Western blotting.
Mandatory Visualizations
Experimental Workflow for In Vitro Translation
Caption: A generalized workflow for in vitro protein synthesis.
Logical Relationship of Key Components in In Vitro Translation
References
- 1. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell-Free Protein Expression | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-isoleucine in Industrial Fermentation for Production
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine, an essential branched-chain amino acid (BCAA), is a vital component in pharmaceuticals, specialized nutritional products, and the feed industry. Its industrial-scale production predominantly relies on microbial fermentation, a more economically viable and stereospecific method compared to chemical synthesis. Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli are the workhorses for high-yield this compound production. This document provides a comprehensive overview of the metabolic pathways, strain development strategies, fermentation protocols, downstream processing, and analytical methods pertinent to achieving efficient this compound production.
This compound Biosynthesis and Regulation
The biosynthesis of this compound in microorganisms like C. glutamicum and E. coli is a complex, multi-step enzymatic pathway originating from L-aspartate. The pathway is intricately regulated through feedback inhibition of key enzymes and transcriptional control of the associated genes, presenting key targets for metabolic engineering to enhance production.
Signaling Pathway of this compound Biosynthesis
Caption: this compound biosynthesis pathway with key enzymes and points of feedback regulation.
Strain Development Strategies
The primary goal of metabolic engineering for this compound production is to enhance the metabolic flux towards its biosynthesis and minimize the formation of byproducts. Key strategies include:
-
Deregulation of Feedback Inhibition: Key enzymes in the pathway, such as threonine dehydratase (encoded by ilvA) and homoserine dehydrogenase (encoded by hom), are subject to feedback inhibition by this compound and L-threonine, respectively. Introducing mutations in these genes to render the enzymes insensitive to feedback inhibition is a crucial step.
-
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of precursors like L-threonine (thrABC) and pyruvate can significantly boost this compound production.
-
Blocking Competing Pathways: Deleting genes that divert intermediates to other pathways can channel more carbon towards this compound. For example, deleting genes involved in the uptake of extracellular this compound (brnQ) or those that consume precursors for other amino acids can be beneficial.[1]
-
Enhancing Exporter Function: Overexpression of genes encoding branched-chain amino acid exporters can facilitate the secretion of this compound, preventing intracellular accumulation that could inhibit biosynthesis.
Quantitative Data on this compound Production
The following tables summarize the reported this compound production titers and yields achieved through various metabolic engineering and fermentation strategies in Corynebacterium glutamicum and Escherichia coli.
Table 1: this compound Production in Engineered Corynebacterium glutamicum
| Strain | Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Reference |
| WM001 (Original) | - | Fed-batch | - | - | [1] |
| WM005/pYCW-1-ilvBN2-ppnK1 | Deletion of alaT, brnQ, alr; replacement of native ilvA promoter with tac promoter; overexpression of ilvBN, ppnK | 72-h fed-batch | 32.1 | - | [1] |
| SM13 | High-level expression of feedback-resistant hom, thrB, and ilvA | - | - | 0.22 | [2] |
Table 2: this compound Production in Engineered Escherichia coli
| Strain | Genetic Modifications | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Reference |
| TRFP | pTHR101 plasmid (thr operon and ilvA) | Fed-batch with combined glucose-stat and DO feedback feeding | 11.95 | - | [3] |
| Engineered Strain | Deletion of metA, lysA, tdh, iclR; overexpression of ilvA, ilvIH, ilvCED, ygaZH | Fed-batch | 9.46 | 0.14 | [4] |
| NXU102 | Deletion of tdh, ltaE, yiaY | Shake flask | 7.48 | - | [5] |
| ISO-12 | Feedback-resistant enzymes, α-ketobutyrate-generating bypass, improved redox flux, enhanced efflux | 48-h fed-batch | 51.5 | 0.29 | [6] |
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for the production and purification of this compound.
Protocol 1: Fed-Batch Fermentation of C. glutamicum
This protocol describes a typical fed-batch fermentation process for this compound production using an engineered Corynebacterium glutamicum strain.
1. Seed Culture Preparation:
-
Inoculate a single colony of the engineered C. glutamicum strain into a 500 mL flask containing 50 mL of seed medium.
-
Seed Medium Composition (per liter):
-
Glucose: 40 g
-
Corn Steep Liquor: 40 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 2 g
-
FeSO₄·7H₂O: 5 mg
-
Biotin: 0.5 mg
-
Thiamine: 0.2 mg
-
(Auxotrophic requirements, e.g., L-methionine, should be added as needed by the specific strain)
-
-
Incubate at 32°C with shaking at 200-250 rpm for 18-24 hours.
2. Fermentation:
-
Aseptically transfer the seed culture (typically 10-15% v/v) to a 5 L fermenter containing the production medium.
-
Production Medium Composition (per liter):
-
Glucose: 100-130 g
-
(NH₄)₂SO₄: 10 g
-
KH₂PO₄: 1-2 g
-
MgSO₄·7H₂O: 0.5-3 g
-
Corn Steep Liquor: 10-15 g
-
FeSO₄·7H₂O: 30 mg
-
MnSO₄·H₂O: 30 mg
-
Biotin: 0.3 mg
-
Thiamine: 0.3 mg
-
-
Fermentation Parameters:
-
Temperature: 32°C
-
pH: Maintain at 7.0-7.2 by automatic addition of 25% (v/v) ammonium hydroxide or 50% ammonia.
-
Dissolved Oxygen (DO): Maintain at 20-30% saturation by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 0.6-1.0 vvm).
-
-
Feeding Strategy:
-
When the initial glucose concentration drops to a low level (e.g., <10 g/L), start feeding a concentrated glucose solution (e.g., 500-800 g/L) to maintain the glucose concentration at a desired level (e.g., 5-20 g/L).
-
3. Monitoring:
-
Periodically take samples from the fermenter to measure cell density (OD₆₀₀), residual glucose concentration, and this compound concentration.
Protocol 2: Downstream Processing - Purification of this compound
This protocol outlines the steps for recovering and purifying this compound from the fermentation broth.
1. Cell Separation:
-
After fermentation, separate the microbial cells from the broth by centrifugation or microfiltration.
2. Ion-Exchange Chromatography:
-
Column: Use a strong acid cation exchange resin.
-
Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic pH (e.g., pH 4-5).
-
Loading: Load the cell-free fermentation broth onto the column. This compound and other positively charged molecules will bind to the resin.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a buffer with a higher ionic strength or a higher pH (e.g., 0.3 M aqueous ammonia).[7] Collect the fractions containing this compound.
3. Decolorization and Concentration:
-
Treat the this compound-containing fractions with activated carbon to remove color impurities.
-
Concentrate the decolorized solution under vacuum.
4. Crystallization:
-
Adjust the pH of the concentrated this compound solution to its isoelectric point (pI ≈ 5.9-6.0).
-
Heat the solution to 45-65°C to ensure complete dissolution, then slowly cool to room temperature, followed by further cooling to 4°C to induce crystallization.[8]
-
The addition of seed crystals can facilitate the formation of columnar crystals.[8]
5. Drying:
-
Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Analytical Method - HPLC for this compound Quantification
This protocol describes a typical HPLC method for the quantification of this compound in fermentation samples.
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to remove cells.
-
Dilute the supernatant with an appropriate mobile phase or buffer.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or di-tert-butyl dicarbonate is often required for UV or fluorescence detection.[9]
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detector: UV detector (e.g., at 210 nm) or a fluorescence detector (excitation at ~340 nm, emission at ~450 nm for OPA derivatives).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.
Conclusion
The industrial production of this compound through microbial fermentation is a well-established and continuously improving field. Advances in metabolic engineering of Corynebacterium glutamicum and Escherichia coli, coupled with optimized fed-batch fermentation strategies, have led to significant increases in production titers and yields. The detailed protocols provided in this document offer a foundation for researchers and professionals to develop and optimize their own this compound production processes. Further research focusing on systems metabolic engineering, novel fermentation strategies, and more efficient downstream processing will continue to enhance the economic viability and sustainability of this compound production.
References
- 1. Metabolic engineering of Corynebacterium glutamicum WM001 to improve this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of carbon source and glucose feeding strategy for improvement of this compound production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth-coupled production of this compound in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101747217A - this compound crystallization process - Google Patents [patents.google.com]
- 9. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
Methods for Assessing L-Isoleucine in Dietary Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, glucose metabolism, and immune function. As the human body cannot synthesize it, this compound must be obtained through diet. Accurate assessment of this compound in various matrices is paramount in dietary studies, clinical nutrition research, and the development of therapeutic interventions. This document provides detailed application notes and protocols for the primary methods used to quantify this compound, along with its role in key signaling pathways.
I. Analytical Methods for this compound Quantification
A variety of analytical techniques are available for the quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the sample matrix, the required level of precision, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for amino acid analysis. For this compound, this often involves pre-column derivatization to enhance its detection by UV or fluorescence detectors.
Protocol: HPLC-UV Determination of this compound in Dietary Supplements
a. Principle: This method relies on the separation of amino acids on a reversed-phase column followed by UV detection. No derivatization is required for this specific protocol.
b. Sample Preparation:
-
Weigh and finely powder a representative sample of the dietary supplement.
-
Accurately weigh a portion of the powder and dissolve it in a known volume of 10 mM phosphate buffer (pH 7.4).
-
Stir the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter prior to injection.
c. HPLC Conditions:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.4) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
d. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the gold standard for amino acid analysis in complex biological matrices like plasma.[1]
Protocol: LC-MS/MS Analysis of this compound in Human Plasma
a. Principle: This method involves the separation of this compound from other plasma components by liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]
b. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable column for amino acid analysis (e.g., a C18 or HILIC column).
-
Mobile Phase: A gradient of aqueous ammonium formate and an organic solvent like methanol or acetonitrile is commonly used.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its internal standard should be optimized.
d. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards.
-
Use a linear regression model to determine the concentration of this compound in the plasma samples.
Enzymatic Assay
Enzymatic assays offer a simpler and often more rapid alternative to chromatographic methods, though they may have lower sensitivity.
Protocol: Enzymatic Resolution of Dthis compound
a. Principle: This method is based on the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer of a racemic mixture of N-acetyl-Dthis compound by the enzyme aminoacylase I. The resulting this compound can then be separated and quantified.
b. N-Acetylation of Dthis compound:
-
Dissolve 1 mole of Dthis compound in 3 moles of glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride while stirring and maintaining the temperature below 40°C.
-
Continue stirring at room temperature for 4-6 hours.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure.
c. Enzymatic Hydrolysis:
-
Dissolve the synthesized N-acetyl-Dthis compound in deionized water and adjust the pH to 8.0 with 2 M NaOH.
-
Pre-incubate the solution at 37°C.
-
Add aminoacylase I from Aspergillus oryzae.
-
Maintain the pH at 8.0 by the controlled addition of 2 M NaOH for 8-12 hours.
d. Separation and Quantification:
-
Acidify the reaction mixture to pH 3-4 with 2 M HCl.
-
Apply the solution to a strongly acidic cation exchange column.
-
Wash the column with deionized water to remove N-acetyl-D-isoleucine.
-
Elute the bound this compound with a 2 M ammonia solution.
-
The concentration of this compound in the eluate can be determined using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC.
Microbiological Assay
Microbiological assays utilize microorganisms that require this compound for growth. The growth of the microorganism is proportional to the concentration of this compound in the sample.
Protocol: Microbiological Assay of this compound using Lactobacillus arabinosus
a. Principle: Lactobacillus arabinosus requires this compound for growth. When all other nutrients are in excess, the growth of the bacterium, measured by turbidity or acid production, is proportional to the amount of this compound present in the sample.
b. Sample Preparation:
-
For food samples, perform an acid hydrolysis to liberate this compound from proteins. A common method is to autoclave the sample with 10% HCl for 10 hours at 15 psi.
-
Neutralize the hydrolysate and filter it.
-
Dilute the sample extract to an estimated this compound concentration that falls within the range of the standard curve.
c. Assay Procedure:
-
Prepare a basal medium that contains all the necessary nutrients for Lactobacillus arabinosus except for this compound.
-
Dispense equal amounts of the basal medium into a series of test tubes.
-
Add graded amounts of a standard this compound solution to a set of tubes to create a standard curve.
-
Add different dilutions of the prepared sample to another set of tubes.
-
Adjust the volume of all tubes to be equal with distilled water.
-
Autoclave the tubes, cool, and inoculate each with a standardized suspension of Lactobacillus arabinosus.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72 hours).
d. Quantification:
-
Measure the bacterial growth in each tube either by determining the turbidity using a spectrophotometer or by titrating the lactic acid produced with a standard NaOH solution.
-
Plot the growth response of the standards against their concentrations to create a standard curve.
-
Determine the this compound concentration in the sample dilutions by interpolating their growth response on the standard curve and correcting for the dilution factor.
II. Data Presentation
Quantitative Data Summary
The following tables provide a summary of this compound content in various food sources and typical plasma concentrations observed in dietary studies.
Table 1: this compound Content in Common Foods
| Food Category | Food Item | This compound (g per 100g) |
| Meat & Poultry | Beef, Skirt Steak, cooked | 1.58 |
| Chicken Breast, lean, cooked | 1.57 | |
| Pork, loin, cooked | 1.45 | |
| Fish & Seafood | Tuna, light, canned in water | 1.31 |
| Salmon, Atlantic, wild, cooked | 1.25 | |
| Dairy & Eggs | Egg, whole, dried | 4.58 |
| Parmesan Cheese | 1.68 | |
| Plant-Based Protein | Soy Protein Isolate | 4.25 |
| Lentils, cooked | 0.49 | |
| Tofu, firm | 0.69 | |
| Nuts & Seeds | Hemp Seeds | 1.10 |
| Sunflower Seeds | 0.85 | |
| Grains | Quinoa, cooked | 0.24 |
| Oats, rolled, dry | 0.58 |
Data compiled from various food composition databases.
Table 2: Plasma this compound Concentrations in Human Dietary Studies
| Study Population | Dietary Intervention | Plasma this compound (µM) | Analytical Method |
| Healthy Young Men | Bolus ingestion of 90 mg/kg BW this compound | Peak at ~1000 µM (30-45 min post-ingestion) | Not specified |
| German Adults | Vegan Diet | Median: ~60 µM | GC-MS/MS |
| German Adults | Omnivorous Diet | Median: ~80 µM | GC-MS/MS |
| Healthy Young Men | Mixed Meal (27.5g protein) | Peak at ~205 µM | Not specified |
| Healthy Young Men | 2g Leucine supplement with Mixed Meal | Peak at ~347 µM | Not specified |
Data synthesized from multiple dietary intervention studies.[1][2][3]
III. This compound and Cellular Signaling
The mTOR Signaling Pathway
This compound, along with other BCAAs, plays a significant role in activating the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]
Caption: this compound activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.
IV. Experimental Workflow
The following diagram illustrates a general workflow for the assessment of this compound in dietary studies, from sample collection to data analysis.
Caption: General experimental workflow for this compound assessment in dietary studies.
References
- 1. Amino acid intake and plasma concentrations and their interplay with gut microbiota in vegans and omnivores in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bolus ingestion of individual branched-chain amino acids alters plasma amino acid profiles in young healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. [PDF] Effect of intake of different dietary protein sources on plasma amino acid profiles at rest and after exercise. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: L-Isoleucine in Parenteral Nutrition
Introduction
L-isoleucine is an essential, branched-chain amino acid (BCAA) that plays an indispensable role in human physiology.[1] As the human body cannot synthesize it, this compound must be obtained through diet or clinical nutrition.[1][2] In the context of parenteral nutrition (PN), which delivers nutrients directly into the bloodstream, this compound is a critical component for protein synthesis, metabolic regulation, and immune support.[][4] Standard PN solutions are formulated to provide all essential amino acids, including this compound, to prevent muscle catabolism and support vital bodily functions.[5][6] These notes provide detailed information on the metabolic functions, clinical applications, and formulation considerations of this compound in PN solutions, along with relevant experimental protocols for researchers and drug development professionals.
Metabolic and Physiological Functions of this compound
This compound is not merely a building block for proteins; it is an active signaling molecule with diverse metabolic effects.
Protein Synthesis and mTOR Signaling
A primary function of this compound is to promote the synthesis of new proteins, a process critical for tissue repair, maintaining muscle mass, and producing enzymes and hormones.[2][] this compound, along with L-leucine, independently activates the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] Activation of mTOR is a key step in initiating protein synthesis. Studies have shown that supplementing this compound increases the phosphorylation of downstream mTOR targets, including S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), leading to enhanced protein synthesis.[7] Conversely, a deficiency of this compound in cell culture media has been demonstrated to decrease the fractional rate of protein synthesis.[7]
Immune System Modulation
This compound is crucial for maintaining a healthy immune system.[9] It contributes to the function of immune organs and cells and can stimulate the production of immune-related substances.[9][10] Research indicates that this compound can induce the expression of host defense peptides, such as β-defensins, which are important components of both the innate and adaptive immune systems.[9][10] Supplementing with this compound has been shown to improve immune defense in animal models, suggesting its therapeutic potential in immunocompromised states.[11][12]
Glucose and Fatty Acid Metabolism
This compound also participates in the regulation of blood sugar and energy balance.[] It has been shown to enhance glucose uptake into muscle cells, thereby helping to regulate plasma glucose levels.[11] Furthermore, studies in animal models suggest that this compound metabolism is linked to fat metabolism; deprivation of isoleucine has been observed to induce a loss of fat mass.[11] As both a glucogenic and ketogenic amino acid, its carbon skeleton can be used for either glucose or ketone body synthesis after catabolism.[1]
Clinical Applications and Quantitative Data
In parenteral nutrition, the dosage of amino acids is tailored to the patient's metabolic state. While standard formulations are widely used, BCAA-enriched solutions containing higher proportions of this compound are recommended for specific conditions like hepatic encephalopathy.[13][14] For the general population of critically ill patients, routine use of BCAA-enriched solutions is not universally recommended due to insufficient data, though some studies suggest a trend towards reduced mortality.[15][16]
Table 1: Recommended Daily Amino Acid Intake in Adult Parenteral Nutrition
| Patient Condition | Recommended Amino Acid Intake (g/kg body weight/day) | Citation(s) |
| Normal Metabolic State | 0.8 - 1.0 | [6][13] |
| Increased Metabolic Stress | 1.2 - 1.5 | [6][13][14] |
| Severe Catabolic State | Up to 2.0 - 2.5 | [6][13][17] |
Formulation and Stability
This compound is a standard ingredient in commercially available amino acid solutions for PN.[5][18] The stability of this compound within a complex PN admixture is crucial for ensuring its safe and effective delivery to the patient. PN solutions are complex, and their stability can be influenced by factors like pH, temperature, light exposure, and the concentration of other additives.[19] Pharmacists must carefully consider these factors when preparing and assigning beyond-use dates to PN formulations.[19]
A stability study conducted on a neonatal PN solution stored at 2-8°C demonstrated that this compound remains stable for an extended period.[20][21]
Table 2: Stability of this compound in a Neonatal Parenteral Nutrition Solution Stored at 2-8°C
| Time Point | This compound Concentration (g/L) (Mean ± SD) |
| Day 0 | 3.34 ± 0.07 |
| Day 1 | 3.36 ± 0.05 |
| Day 7 | 3.32 ± 0.11 |
| Day 14 | 3.24 ± 0.05 |
| Day 30 | 3.24 ± 0.24 |
| Day 60 | 3.29 ± 0.09 |
| Day 90 | 3.22 ± 0.06 |
| Day 120 | 3.33 ± 0.04 |
| Data adapted from a study on neonatal PN solutions.[20] |
Experimental Protocols
The following protocols provide methodologies for key experiments related to the analysis of this compound in PN solutions and its biological effects.
Protocol 1: Quantification of this compound in PN Solutions by RP-HPLC
This protocol outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of this compound in a PN admixture.[20][21]
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in 0.1 N HCl.
-
Create a series of working standards (e.g., 10-500 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Aseptically withdraw a 1.0 mL aliquot of the PN solution.
-
Dilute the sample 1:10 (or as appropriate) with the mobile phase to bring the expected this compound concentration within the range of the standard curve.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Derivatization (Pre-column):
-
Note: Amino acids often require derivatization for sensitive detection.
-
Mix 100 µL of the filtered sample or standard with a derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) according to the agent manufacturer's protocol.
-
Allow the reaction to proceed for the specified time (e.g., 2 minutes) at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B to elute all amino acids. (e.g., 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-10% B).
-
Detector: Fluorescence detector (for OPA/FMOC derivatives) or UV detector (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Construct a standard curve by plotting the peak area of the standards against their known concentrations.
-
Calculate the concentration of this compound in the PN sample using the regression equation from the standard curve, accounting for the dilution factor.
-
Protocol 2: In Vitro Analysis of this compound's Effect on mTOR Signaling
This protocol describes a cell-based assay to investigate how this compound modulates the mTOR signaling pathway using Western blotting to detect protein phosphorylation.[7][8]
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., MAC-T bovine mammary epithelial cells, C2C12 myoblasts) to ~80% confluency in standard growth medium.
-
-
Amino Acid Starvation and Treatment:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells in an amino acid-free medium (e.g., DMEM without amino acids, supplemented with dialyzed fetal bovine serum) for 1-2 hours to establish a baseline.
-
Replace the starvation medium with treatment media:
-
Control: Amino acid-free medium.
-
Isoleucine: Medium supplemented only with this compound at a physiological concentration.
-
Complete: Medium containing a full complement of essential amino acids.
-
-
Incubate for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-S6K1 (Thr389)) and total proteins (as loading controls).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensity. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels to determine the relative activation of the mTOR pathway.
-
Conclusion
This compound is a fundamentally important component of parenteral nutrition solutions, contributing significantly to protein anabolism, immune defense, and metabolic homeostasis. Its role as a key activator of the mTOR signaling pathway underscores its importance beyond that of a simple structural unit. A thorough understanding of its metabolic functions, stability in PN admixtures, and methods for its quantification and biological analysis is essential for researchers and clinicians working to optimize nutritional support for patients.
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. Essential amino acids in IPN [pharmko.com]
- 4. The Link Between Parenteral Nutrition and Immune Function [pharmko.com]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Administration Alleviates Rotavirus Infection and Immune Response in the Weaned Piglet Model [frontiersin.org]
- 13. Amino acids – Guidelines on Parenteral Nutrition, Chapter 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criticalcarenutrition.com [criticalcarenutrition.com]
- 16. criticalcarenutrition.com [criticalcarenutrition.com]
- 17. opensciencepublications.com [opensciencepublications.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. publications.ashp.org [publications.ashp.org]
- 20. Production and stability study of a hospital parenteral nutrition solution for neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Isoleucine for Maximal Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-isoleucine concentration to enhance recombinant protein expression. Navigate through our troubleshooting guides and frequently asked questions to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound concentration a critical parameter in protein expression?
A1: this compound is an essential branched-chain amino acid (BCAA) that serves two primary roles in protein production. Firstly, it is a fundamental building block for protein synthesis; its depletion can halt translation and lead to truncated or misfolded proteins. Secondly, this compound is a key signaling molecule that activates the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Inadequate levels can lead to cell cycle arrest, while optimized concentrations can significantly boost recombinant protein yields.
Q2: What are the typical concentrations of this compound in standard cell culture media?
A2: The concentration of this compound varies among different basal media formulations to meet the diverse nutritional needs of various cell types. For example, DMEM (High Glucose) contains a higher concentration than RPMI-1640, reflecting different metabolic demands of the cells for which they were developed. Refer to the data table below for concentrations in common media.
Q3: What are the signs of suboptimal this compound concentration in my cell culture?
A3: Suboptimal this compound levels can manifest in several ways:
-
Low Protein Yield: Insufficient this compound is a direct cause of reduced protein synthesis.
-
Decreased Cell Viability or Growth Rate: As an essential amino acid, its depletion will negatively impact cell health and proliferation.
-
Metabolic Imbalances: An excess of this compound can lead to metabolic issues, including altered glucose metabolism and the accumulation of toxic byproducts like ammonia.[3][4]
-
Protein Aggregation: Amino acid starvation can lead to misfolding and the formation of insoluble inclusion bodies, particularly in bacterial expression systems.[5]
Q4: Is it possible for this compound to become toxic at high concentrations?
A4: Yes, excessively high concentrations of this compound can be detrimental. This can lead to a "metabolic overload," where the cell's capacity to process the amino acid is overwhelmed, resulting in the production of toxic metabolites.[4] It can also cause competitive inhibition of transporters for other essential amino acids and may create osmotic stress in the culture medium.[4] Therefore, a dose-response experiment is crucial to identify the optimal, non-toxic concentration for your specific cell line and process.
Q5: Can I substitute this compound with a more stable or soluble alternative?
A5: Yes, dipeptides like Glycyl-L-Isoleucine or other modified amino acids such as N-lactoythis compound are available.[3][6] These can offer advantages like increased solubility and stability in concentrated feed solutions, reducing the risk of precipitation and enabling the development of more efficient fed-batch processes.[3][6] The gradual release of this compound from these dipeptides inside the cell can also help prevent metabolic imbalances.[3]
Data Presentation: this compound in Cell Culture
Table 1: this compound Concentration in Common Basal Media
| Medium Formulation | This compound (mg/L) | This compound (mM) |
| DMEM (High Glucose) | 105.0 | 0.801 |
| DMEM/F-12 | 54.47 | 0.416 |
| MEM | 52.0 | 0.397 |
| RPMI-1640 | 50.0 | 0.382 |
This table presents standard concentrations. For fed-batch processes, these levels are often increased through feeding strategies.
Table 2: Hypothetical Dose-Response Data for this compound Optimization
| This compound Conc. (mM) | Cell Viability (%) | Recombinant Protein Titer (mg/L) | Notes |
| 0.0 (Control) | 45 | 50 | Severe limitation, significant cell death. |
| 0.4 | 98 | 250 | Baseline level, comparable to standard media. |
| 0.8 | 97 | 450 | Increased productivity. |
| 1.2 | 95 | 620 | Near-optimal concentration. |
| 1.6 | 94 | 630 | Plateau in protein expression observed. |
| 2.0 | 85 | 580 | Slight decrease in viability and titer, potential early signs of metabolic stress. |
| 2.4 | 70 | 490 | Onset of cytotoxicity, reduced yield. |
This table presents hypothetical data for illustrative purposes to demonstrate a typical optimization curve. Actual results will vary depending on the cell line, protein of interest, and culture conditions.
Experimental Protocols
Protocol: Dose-Response Study for Optimal this compound Concentration
This protocol outlines a method to determine the optimal this compound concentration for maximizing your recombinant protein expression.
Materials:
-
Your chosen expression cell line (e.g., CHO, HEK293, E. coli)
-
Isoleucine-free basal medium
-
This compound stock solution (e.g., 100 mM, sterile-filtered)
-
Culture vessels (e.g., 96-well plates, shake flasks)
-
Standard culture reagents and equipment
-
Assay for quantifying your protein of interest (e.g., ELISA, Western Blot, HPLC)
-
Cell viability assay (e.g., Trypan Blue, MTT)
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension in isoleucine-free medium supplemented with a range of this compound concentrations (e.g., 0, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0, 2.4 mM).
-
Seed cells into your culture vessels at a predetermined optimal density. Ensure consistent seeding across all conditions.
-
Include a control group with your standard culture medium.
-
-
Induction (if applicable):
-
For inducible expression systems (e.g., IPTG for E. coli, Doxycycline for mammalian), add the inducing agent at the appropriate time and concentration.
-
-
Incubation:
-
Incubate the cultures under your standard conditions (e.g., 37°C, 5% CO2 for mammalian; 37°C with shaking for E. coli). The duration will depend on your specific expression system and protein.
-
-
Sampling and Analysis:
-
At the end of the expression period, collect samples from each concentration.
-
Cell Viability: Determine the viable cell density and percent viability for each condition.
-
Protein Quantification: Harvest the protein (from cell lysate or supernatant, depending on whether it is intracellular or secreted). Quantify the amount of your recombinant protein using your established assay.
-
-
Data Analysis:
-
Plot the recombinant protein titer (mg/L) against the this compound concentration (mM).
-
Plot the cell viability (%) against the this compound concentration (mM).
-
Identify the concentration of this compound that provides the maximal protein yield without significantly compromising cell viability. This is your optimal concentration.
-
Troubleshooting Guide
| Issue | Potential Cause Related to this compound | Recommended Action |
| Low or No Protein Expression | This compound Depletion: The initial concentration in the basal medium was insufficient and has been consumed before the end of the culture. | Perform a dose-response study to find the optimal starting concentration. Implement a fed-batch strategy to supplement this compound during the culture. |
| Codon Rarity: Your gene may have a high number of isoleucine codons that are rare for your expression host (e.g., AUA in E. coli), leading to translational stalling. | Analyze your gene for codon usage. If rare isoleucine codons are present, consider gene optimization and synthesis. Alternatively, use an expression host strain engineered to express tRNAs for rare codons.[7] | |
| Decreased Cell Viability | This compound Depletion: Complete consumption of this essential amino acid leads to cell cycle arrest and apoptosis.[1] | Increase the initial this compound concentration or use a feeding strategy. Monitor amino acid levels in the supernatant if possible. |
| Toxicity from Excess this compound: High concentrations can lead to metabolic overload, ammonia accumulation, or osmotic stress.[3][4] | Conduct a dose-response experiment to identify the cytotoxic threshold for your cell line. Reduce the this compound concentration in your medium or feed. | |
| Protein Insolubility / Aggregation | Amino Acid Starvation: Depletion of this compound during high-level expression can cause translation to slow or stall, leading to misfolded protein aggregation into inclusion bodies. | Optimize the this compound concentration to ensure it is not limiting. Lower the induction temperature and/or the inducer concentration to slow down the rate of protein synthesis, allowing more time for proper folding.[5][8] |
| Inconsistent Results Between Batches | Stock Solution Instability: this compound in prepared stock solutions or media may degrade over time, or precipitation may occur. | Prepare fresh this compound stock solutions for each experiment. Ensure complete dissolution and filter-sterilize before use. Visually inspect media for any precipitation before use.[3] |
Visualizations: Pathways and Workflows
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting poor solubility of L-isoleucine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of L-isoleucine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in water?
A1: this compound is sparingly soluble in water.[1] Its solubility is significantly dependent on temperature. For instance, at 25°C, the solubility of this compound in water is approximately 41.2 g/L.[2][3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH.[4] As an amino acid, it exists as a zwitterion at its isoelectric point (pI), where it has a net neutral charge and exhibits its lowest solubility.[5] The pKa values for this compound are approximately 2.32 for the carboxyl group and 9.76 for the amino group.[2] In acidic solutions (pH < pI), the amino group is protonated, leading to a net positive charge and increased solubility. In alkaline solutions (pH > pI), the carboxyl group is deprotonated, resulting in a net negative charge and also increasing solubility.[6][7]
Q3: Why is my this compound not dissolving in a neutral aqueous buffer?
A3: this compound has limited solubility in water at a neutral pH due to its hydrophobic aliphatic side chain.[6][8] If you are experiencing difficulty dissolving this compound in a neutral buffer, it is likely due to its inherent low solubility around its isoelectric point.
Q4: Can temperature be used to increase this compound solubility?
A4: Yes, increasing the temperature will increase the solubility of this compound in water.[5][9] For example, the solubility increases from 41.2 g/L at 25°C to 82.6 g/L at 100°C.[2] However, be mindful of the stability of other components in your buffer at elevated temperatures.
Q5: Are there any alternative solvents or co-solvents that can be used?
A5: this compound is soluble in dilute mineral acids and alkaline solutions.[6] It is also soluble in 1 M NH4OH (50 mg/ml), though heating may be required.[3] The use of co-solvents like tert-butanol has been studied and can influence solubility.[9] However, for most biological applications, adjusting the pH of the aqueous buffer is the most common approach.
Troubleshooting Guides
Issue: this compound powder is not dissolving in the aqueous buffer.
This common issue arises from the low solubility of this compound, particularly at neutral pH. The following troubleshooting workflow can help resolve this problem.
pH-Dependent Solubility of this compound
The solubility of this compound is dictated by its ionization state, which is dependent on the pH of the solution. The following diagram illustrates the different forms of this compound at various pH ranges.
Quantitative Data
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Reference |
| 0 | 37.9 | [2] |
| 25 | 41.2 | [2] |
| 50 | 48.2 | [2] |
| 75 | 60.8 | [2] |
| 100 | 82.6 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | [1] |
| pKa1 (Carboxyl) | 2.32 | [2] |
| pKa2 (Amino) | 9.76 | [2] |
| Isoelectric Point (pI) | ~6.04 | Calculated |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in an Aqueous Buffer
Objective: To prepare a saturated solution of this compound in a specific aqueous buffer to determine its solubility under those conditions.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Water bath or incubator
-
0.22 µm syringe filter
-
Analytical balance
-
pH meter
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust its pH to the target value.
-
Addition of this compound: To a known volume of the buffer (e.g., 50 mL), add an excess amount of this compound powder. An excess is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Place the mixture on a magnetic stirrer and allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C). Ensure continuous stirring to facilitate dissolution.
-
Separation of Undissolved Solid: After equilibration, allow the undissolved this compound to settle. Carefully collect the supernatant.
-
Filtration: To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: The concentration of this compound in the clear, filtered saturated solution can be determined using a suitable analytical method, such as HPLC or a colorimetric assay (e.g., ninhydrin assay).[4]
Protocol 2: Enhancing this compound Solubility by pH Adjustment
Objective: To dissolve a target concentration of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound powder
-
Aqueous buffer of choice
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dilute sodium hydroxide (e.g., 1 M NaOH)
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Initial Slurry: Add the desired amount of this compound powder to the aqueous buffer to create a slurry.
-
pH Adjustment (Acidic):
-
While stirring, slowly add dilute HCl dropwise to the slurry.
-
Monitor the pH continuously. As the pH decreases and moves away from the isoelectric point, the this compound will begin to dissolve.
-
Continue adding acid until all the this compound has dissolved.
-
-
pH Adjustment (Alkaline):
-
Alternatively, while stirring, slowly add dilute NaOH dropwise to the slurry.
-
Monitor the pH continuously. As the pH increases, the this compound will dissolve.
-
Continue adding base until a clear solution is obtained.
-
-
Final pH Adjustment: Once the this compound is fully dissolved, carefully adjust the pH of the solution back to the desired final pH for your experiment using either dilute HCl or NaOH. Be cautious, as bringing the pH back towards the isoelectric point may cause precipitation if the solution is supersaturated at that pH.
-
Sterilization (if required): Filter sterilize the final solution using a 0.22 µm filter.[10]
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing L-Isoleucine Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate L-isoleucine degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound degradation during sample preparation is primarily caused by enzymatic activity and chemical instability under certain conditions. The main culprits are:
-
Enzymatic Degradation: The catabolism of this compound is initiated by the enzyme branched-chain amino acid aminotransferase.[1][2] This is a significant concern in biological samples such as tissue homogenates and cell lysates where cellular compartments are disrupted, releasing these enzymes.[3]
-
Chemical Degradation: High temperatures, extreme pH values, and the presence of oxidizing agents can lead to the chemical breakdown of this compound. For instance, prolonged exposure to high temperatures during acid hydrolysis can cause some loss of the amino acid.[4]
Q2: What are the ideal storage conditions for biological samples to prevent this compound degradation prior to analysis?
A2: Proper storage is crucial to maintain the integrity of this compound in biological samples. Best practices include:
-
Temperature: For short-term storage (up to a week), refrigeration at 2-8°C is suitable.[5][6] For long-term storage, deep freezing at -80°C or cryopreservation in liquid nitrogen (-196°C) is recommended to halt enzymatic and microbial activity.[5][7][8]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can disrupt cellular structures and lead to the release of degradative enzymes. It is advisable to aliquot samples into smaller volumes for single use.[8]
-
Sample Containers: Use appropriate sterile, airtight, and leak-proof containers to prevent contamination and exposure to air and moisture.[9]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution significantly influences the stability and solubility of this compound. This compound is least soluble at its isoelectric point (pI), which is around pH 6.[10][11] In some concentrated cell culture media, adjusting the pH to alkaline conditions (pH 9.0-10.0) has been shown to improve the stability of amino acids, including isoleucine, and prevent precipitation.[12] However, extreme pH values, both acidic and basic, can promote chemical degradation, especially when combined with high temperatures.[13]
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Plasma/Serum Samples
Possible Causes:
-
Incomplete Protein Precipitation: If proteins are not completely removed, they can interfere with analysis and may contain enzymes that degrade this compound.
-
Analyte Loss During Supernatant Transfer: Careless removal of the supernatant after centrifugation can lead to the loss of this compound.
-
Co-precipitation of this compound: this compound might get trapped in the protein pellet during precipitation.
Solutions:
-
Optimize Protein Precipitation:
-
Use ice-cold methanol or acetonitrile at a ratio of at least 3:1 (solvent:sample) to ensure efficient protein precipitation.
-
Vortex the sample vigorously after adding the solvent to ensure thorough mixing.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.[14]
-
-
Careful Supernatant Collection: After centrifugation (e.g., 14,000 x g for 10 minutes at 4°C), carefully aspirate the supernatant without disturbing the protein pellet.[14]
-
Consider a Second Extraction: To maximize recovery, the protein pellet can be re-suspended in the precipitation solvent, vortexed, and centrifuged again. The supernatants from both extractions can then be combined.
Issue 2: this compound Degradation in Tissue Homogenates
Possible Causes:
-
Enzymatic Activity: Tissue homogenization releases proteases and other enzymes that can rapidly degrade this compound.
-
Heat Generation: The homogenization process can generate heat, which accelerates enzymatic degradation.
Solutions:
-
Work Quickly and at Low Temperatures: Perform all homogenization steps on ice or in a cold room to minimize enzymatic activity.
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer before adding the tissue.[3][15][16] These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Immediate Protein Precipitation: Immediately after homogenization, proceed with protein precipitation using a method like trichloroacetic acid (TCA) precipitation or organic solvent precipitation to inactivate and remove enzymes.
Data Presentation
Table 1: General Stability of this compound under Various Storage Conditions
| Storage Condition | Temperature | Duration | Expected Stability | Recommendations |
| Refrigeration | 2-8°C | Short-term (up to 1 week) | High | Suitable for samples to be analyzed promptly. |
| Freezing | -20°C | Mid-term (weeks to months) | Good | Aliquot samples to avoid multiple freeze-thaw cycles. |
| Deep Freezing | -80°C | Long-term (months to years) | Excellent | Ideal for long-term storage to halt enzymatic activity.[5][7] |
| Cryopreservation | -196°C (Liquid Nitrogen) | Very long-term (years) | Excellent | Gold standard for preserving sample integrity indefinitely.[5][7] |
Experimental Protocols
Protocol 1: this compound Extraction from Plasma for LC-MS Analysis
Objective: To extract this compound from plasma samples while minimizing degradation for subsequent quantification by LC-MS.
Materials:
-
Plasma samples
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS grade water and acetonitrile
-
Formic acid
Methodology:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 300 µL of ice-cold methanol to 100 µL of plasma.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: this compound Extraction from Tissue Homogenate
Objective: To extract this compound from tissue samples while preventing enzymatic degradation.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
Protease inhibitor cocktail
-
Dounce or mechanical homogenizer
-
Ice-cold 10% Trichloroacetic Acid (TCA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Methodology:
-
Weigh the frozen tissue sample and place it in a pre-chilled tube.
-
Add ice-cold homogenization buffer containing a protease inhibitor cocktail (at the manufacturer's recommended concentration). A typical ratio is 1:10 (w/v) of tissue to buffer.
-
Homogenize the tissue on ice until no visible particles remain.
-
To precipitate proteins and inactivate enzymes, add an equal volume of ice-cold 10% TCA to the homogenate.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the free amino acids.
-
The supernatant can then be further processed for analysis, which may include a neutralization step depending on the analytical method.
Mandatory Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Workflow for preventing this compound degradation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. biocompare.com [biocompare.com]
- 7. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 8. editverse.com [editverse.com]
- 9. Best Practices for Safety in Storing Biological Specimens in a Lab [needle.tube]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. goldbio.com [goldbio.com]
Technical Support Center: Overcoming Matrix Effects in L-Isoleucine Mass Spectrometry
Welcome to the Technical Support Center for L-Isoleucine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges posed by matrix effects during experimentation.
Frequently Asked questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] Ultimately, matrix effects can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][3] In biological matrices like plasma or serum, common culprits for matrix effects include phospholipids, salts, and endogenous metabolites.[1][4]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: A common and effective method for quantitatively assessing matrix effects is the post-extraction spike method.[1][2] This involves comparing the response of this compound in a blank matrix extract that has been spiked with the analyte to the response of this compound in a neat (clean) solvent at the same concentration.[1][5] The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[1][4]
-
A matrix factor of 1 indicates no matrix effect .[4]
Another qualitative method is post-column infusion, where a constant flow of an this compound standard solution is introduced after the analytical column while a blank matrix extract is injected.[2][4] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2][4]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for compensating for matrix effects.[1][2][6] An ideal SIL-IS for this compound, such as this compound-¹³C₆,¹⁵N, has nearly identical chemical and physical properties to the analyte.[6] This means it will co-elute and experience the same degree of ion suppression or enhancement.[1][6] By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to matrix effects can be effectively normalized.[1]
Q4: Can derivatization of this compound help in mitigating matrix effects?
A4: Derivatization can be a useful strategy. By chemically modifying this compound, its chromatographic properties are altered, which can help to separate it from interfering matrix components.[1] However, the derivatization process itself can introduce variability and potential interferences, so this approach should be carefully evaluated for your specific application.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound LC-MS/MS analysis that may be related to matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression from matrix components.[1] | Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[1][7] Consider specific phospholipid removal techniques for plasma or serum samples. Chromatographic Separation: Improve chromatographic separation to move the this compound peak away from regions of ion suppression.[8] Switching from a standard C18 reversed-phase column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar analytes like this compound.[1][9] Use a SIL-IS: This will compensate for signal loss due to suppression.[1] |
| Poor Reproducibility (High %CV) | Variable matrix effects between different samples or batches.[1] | Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][10] Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, stored, and prepared to minimize variability in the sample matrix.[1] Employ Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can help mimic and compensate for matrix effects.[1][10] |
| Inaccurate Quantification | Non-linear response due to concentration-dependent matrix effects.[1] | Perform a Parallelism Study: Analyze serial dilutions of a high-concentration sample and compare the response to a standard curve prepared in a clean solvent. A lack of parallelism suggests that the matrix is affecting the assay in a non-linear fashion.[1] Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[10][11] |
| Peak Shape Issues (Tailing, Fronting) | Co-elution of interfering matrix components affecting the chromatography.[1] | Improve Chromatographic Resolution: Optimize the mobile phase gradient, composition, or consider a different column chemistry (e.g., HILIC) to better separate this compound from interfering peaks.[1] Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the specific interferences causing poor peak shape.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma
This protocol provides a basic method for removing proteins from plasma samples, a common first step in sample preparation.
Materials:
-
Human plasma samples
-
Ice-cold methanol containing a known concentration of this compound-¹³C₆,¹⁵N internal standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Pipette 50 µL of each plasma sample, calibrator, or quality control into a microcentrifuge tube.[6]
-
Add 150 µL of ice-cold methanol (containing the SIL-IS) to each tube.[9]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1][9]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][9]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[1][9]
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[1][9]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol offers a more thorough cleanup than protein precipitation and can be optimized for this compound. A mixed-mode cation exchange sorbent is often a good starting point for amino acids.[1]
Materials:
-
Sample supernatant from Protocol 1
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Methanol
-
Water
-
Wash solvent (e.g., 2% formic acid in water followed by methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[1]
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.[1]
-
Loading: Load the sample supernatant onto the cartridge at a slow flow rate.[1]
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove weakly bound interferences.[1]
-
Elution: Elute the this compound from the cartridge using 1 mL of the elution solvent.[1]
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]
Visualizations
Caption: A workflow for identifying, assessing, and mitigating matrix effects.
Caption: The logic of quantification using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield of L-isoleucine in microbial fermentation
Welcome to the technical support center for L-isoleucine production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in microbial fermentation.
Troubleshooting Guides
This section addresses common problems encountered during this compound fermentation experiments.
Issue 1: Low this compound Titer
Q1: My fermentation is resulting in a low final titer of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to inherent limitations of your microbial strain. Here’s a step-by-step guide to diagnose and address the issue:
-
Suboptimal Media Composition: The concentration of carbon and nitrogen sources, as well as essential vitamins and precursors, critically impacts this compound production.
-
Carbon Source: Glucose is a commonly used and effective carbon source for this compound fermentation.[1] Ensure the initial glucose concentration is adequate and consider fed-batch strategies to avoid substrate inhibition and maintain a steady supply.
-
Precursors & Supplements: L-threonine is a direct precursor for this compound synthesis.[2][3] Supplementation with precursors like L-threonine or L-aspartate can enhance the metabolic flux towards this compound. Additionally, vitamins like Biotin (VH) and Thiamine (VB1) can be crucial.[1] The addition of betaine can also enhance production by protecting cells from osmotic pressure and reducing feedback inhibition.[1]
-
-
Improper Fermentation Parameters: Physical parameters must be tightly controlled for optimal microbial growth and product formation.
-
pH: The optimal pH for this compound production is typically around 7.0.[1][2] Use appropriate buffering agents or automated pH control with ammonia or NaOH to maintain this level.[1][2]
-
Temperature: The ideal temperature is strain-dependent but generally falls around 31.5°C for Brevibacterium flavum and 37°C for E. coli.[1][2]
-
Dissolved Oxygen (DO): Maintaining an optimal DO level is critical. A DO-stat feeding strategy can be employed to improve this compound production.[1]
-
-
Suboptimal Inoculum: The concentration and health of the seed culture can significantly affect the fermentation outcome. An inoculum concentration of around 10-15% (v/v) is often optimal.[1] Too low a concentration will result in a long lag phase, while too high a concentration can lead to rapid nutrient depletion and accumulation of inhibitory byproducts.[1]
Issue 2: High Levels of Byproduct Formation
Q2: My fermentation is producing significant amounts of byproducts like L-lysine, L-valine, or L-leucine, which is reducing the this compound yield. How can I minimize byproduct formation?
A2: The biosynthesis pathways of this compound, L-lysine, L-threonine, L-valine, and L-leucine are interconnected, leading to potential competition for common precursors.[4][5] Here are strategies to channel the metabolic flux towards this compound:
-
Metabolic Engineering:
-
Knockout of Competing Pathways: Inactivating genes in competing pathways is a common strategy. For instance, reducing the expression of dapA, which encodes dihydrodipicolinate synthase, can decrease L-lysine formation.[4][5] Similarly, modifying the expression of genes involved in L-leucine synthesis can be beneficial.[6]
-
Promoter Engineering: Attenuating the promoters of genes in competing pathways can be more effective than complete deletion, as it allows for a more balanced metabolic network.[5]
-
-
Strain Selection: Utilizing a host strain that has a naturally high flux towards this compound precursors can be advantageous. For example, starting with an L-lysine or L-threonine producing strain can provide a good foundation for this compound production.[6]
Issue 3: Feedback Inhibition of Key Enzymes
Q3: I suspect that feedback inhibition is limiting my this compound yield. What is feedback inhibition in this context and how can I overcome it?
A3: Feedback inhibition is a significant regulatory mechanism in the this compound biosynthesis pathway. The end product, this compound, can inhibit the activity of key enzymes in its own synthesis pathway, particularly threonine deaminase (encoded by the ilvA gene), which catalyzes the first step in the conversion of L-threonine to this compound.[7][8][9]
-
Understanding the Mechanism: this compound binds to an allosteric site on threonine deaminase, causing a conformational change that inactivates the enzyme and halts the pathway.[8] This ensures the cell doesn't overproduce this compound.
-
Strategies to Overcome Feedback Inhibition:
-
Use of Feedback-Resistant Enzymes: The most effective strategy is to use a mutant version of the key enzyme that is resistant to feedback inhibition. This can be achieved through site-directed mutagenesis of the gene encoding the enzyme (e.g., ilvA(Fbr)).[10][11]
-
Overexpression of Key Enzymes: Increasing the expression of feedback-sensitive enzymes can sometimes overcome the inhibitory effects by sheer numbers. Overexpression of ilvA has been shown to increase this compound yield.[2]
-
Genomic Mutations: Introducing point mutations into the genome to remove feedback control of enzymes like homoserine dehydrogenase (hom) and threonine dehydratase (ilvA) can be a stable, plasmid-free approach.[4]
-
Frequently Asked Questions (FAQs)
Q4: Which microorganisms are commonly used for this compound production?
A4: The most common microorganisms used for industrial this compound production are Corynebacterium glutamicum and Escherichia coli.[2][12] Brevibacterium flavum has also been studied for this purpose.[1]
Q5: What are the key genes and enzymes in the this compound biosynthesis pathway that I should focus on for metabolic engineering?
A5: The this compound biosynthesis pathway starts from L-aspartate. Key enzymes and their corresponding genes to target for overexpression include:
-
Aspartate kinase (lysC or ask)
-
Homoserine kinase (thrB)[10]
-
Threonine synthase (thrC)
-
Acetohydroxy acid synthase (ilvBN)
-
Acetohydroxy acid isomeroreductase (ilvC)
-
Dihydroxyacid dehydratase (ilvD)
-
Branched-chain amino acid aminotransferase (ilvE)
Q6: How can I improve the export of this compound from the cell?
A6: As intracellular concentrations of this compound increase, its export can become a rate-limiting step.[10] Enhancing the expression of transporter proteins responsible for exporting branched-chain amino acids can help alleviate this bottleneck and further improve the final titer.[11][12]
Q7: What is a typical fermentation time for this compound production?
A7: The fermentation time can vary depending on the strain and conditions, but it typically ranges from 37 to 72 hours.[1][13]
Data Presentation
Table 1: Effect of Media Supplementation on this compound Production
| Microorganism | Supplement | Concentration | This compound Titer (g/L) | Reference |
| Brevibacterium flavum KM011 | Betaine | 1.5 g/L | 12.94 | [1] |
| Brevibacterium flavum KM011 | Vitamin B5 | 2 mg/L | 10.67 | [1] |
| Brevibacterium flavum KM011 | Vitamin B12 | 8 mg/L | 9.16 | [1] |
| Streptomyces sp. 732 | Dthis compound | 500 µg/mL | Not directly measured, but increased Quinomycin B formation from 3% to 70% of the total quinomycin mixture. | [14] |
Table 2: Comparison of this compound Production in Different Engineered Strains
| Strain | Parent Strain | Key Genetic Modifications | This compound Titer (g/L) | Reference |
| E. coli Mutant Strain | E. coli NXU101 | Δtdh, ΔltaE, ΔyiaY (inactivation of L-threonine degradation pathways) | 7.48 | [2][3][15] |
| E. coli ISO-12 | E. coli | Feedback-resistant enzymes, α-ketobutyrate-generating bypass, improved redox flux, enhanced efflux | 51.5 | [11] |
| Corynebacterium glutamicum SM13 | C. glutamicum | High-level expression of hom(Fbr), thrB, and ilvA(Fbr) | Not specified in g/L, but a yield of 0.22 g/g glucose was achieved. | [10] |
| Corynebacterium glutamicum K2P55 | C. glutamicum MH20-22B | Genomic point mutations in hom and ilvA for feedback resistance and promoter mutations to increase their expression and reduce dapA expression. | 14.3 | [5] |
| E. coli TWF127/pST1011, pST1042-IH1ZHA1 | E. coli TWF106 | Overexpression of ilvIH1, CgilvA1, ygaZH; knockout of rhtC and livJ; use of an artificial quorum sensing system. | 49.3 | [16] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol is a general guideline based on common practices for E. coli and C. glutamicum.[2][17]
1. Media Preparation:
-
Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.0.[2]
-
Fermentation Medium (per liter): 110 g glucose, 21 g corn pulp, 2 g KH₂PO₄, 3 g K₂HPO₄, 2 g lysine, 20.5 g (NH₄)₂SO₄, 0.01 g FeSO₄, 2 g MgSO₄. Adjust pH to 7.0.[3]
-
Sterilize media by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Inoculate a single colony from a fresh agar plate into a flask containing seed medium.
-
Incubate at 37°C (for E. coli) or 30°C (for C. glutamicum) with shaking at 200 rpm for 12-20 hours.[1][2]
3. Fermentation:
-
Inoculate the fermentation medium with the seed culture at a ratio of 5-10% (v/v).
-
Incubate at the appropriate temperature with shaking at 200 rpm for 40-72 hours.[2]
-
Maintain the pH at 7.0 using a sterile solution of NaOH or ammonia.[1][2]
4. Analysis:
-
Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).
-
Measure residual glucose using a biosensor or HPLC.[3]
-
Determine the this compound concentration in the supernatant using HPLC with a C18 column.[2][3]
Protocol 2: Gene Knockout using CRISPR/Cas9 (Conceptual)
This is a conceptual workflow for creating gene knockouts to reduce byproduct formation, for example, by deleting genes involved in L-threonine degradation in E. coli.[2][3]
1. Design of guide RNA (gRNA):
-
Identify the target gene(s) for knockout (e.g., tdh, ltaE, yiaY).[2][3]
-
Design gRNAs that target specific sequences within these genes.
2. Plasmid Construction:
-
Clone the designed gRNA into a Cas9 expression plasmid.
-
Construct a donor DNA template containing the desired deletion with flanking homology arms.
3. Transformation:
-
Transform the host strain with the Cas9/gRNA plasmid and the donor DNA.
-
Induce the expression of the Cas9 protein.
4. Selection and Verification:
-
Select for transformants that have undergone homologous recombination.
-
Verify the gene knockout by colony PCR and DNA sequencing.
Visualizations
Caption: this compound biosynthesis pathway and competing pathways.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Metabolic engineering strategies for this compound overproduction.
References
- 1. enlivenarchive.org [enlivenarchive.org]
- 2. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The contest for precursors: channelling this compound synthesis in Corynebacterium glutamicum without byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Feedback Inhibition [ib.bioninja.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth-coupled production of this compound in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategy for improving this compound production efficiency in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: L-Isoleucine Quantification Assays
Welcome to our technical support center for L-Isoleucine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification, and what are their primary applications?
A1: The choice of assay for this compound quantification depends on factors like the sample matrix, required sensitivity, and available instrumentation.[1] The three most common methods are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method for simultaneous determination of multiple amino acids without derivatization. It is suitable for relatively simple matrices like dietary supplements.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for complex biological matrices such as plasma.[1][2] It can distinguish between isomeric amino acids.[1]
-
Colorimetric/Enzymatic Assays: These are simple, cost-effective methods suitable for high-throughput screening, often based on the derivatization of amino acids to produce a colored product.[1]
Q2: My this compound measurements are inconsistent. What are the potential sources of error?
A2: Inconsistent results can arise from several factors, including:
-
Sample Preparation: Incomplete protein precipitation, incorrect pH, or contamination during extraction can lead to variability.
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids, other small molecules) can interfere with the assay, leading to ion suppression or enhancement in LC-MS/MS, or altered enzyme activity in enzymatic assays.[3][4][5]
-
Interference from Isomers: this compound has several isomers (L-leucine, L-allo-isoleucine, D-isoleucine) with the same mass, making them difficult to distinguish, especially in mass spectrometry-based methods without adequate chromatographic separation.[2][6]
-
Reagent Quality and Stability: Degradation of standards or reagents can lead to inaccurate quantification.
Q3: How can I differentiate this compound from its isomers, particularly leucine?
A3: Distinguishing this compound from its isomers is a significant challenge. Here are some approaches:
-
Chiral Chromatography: Using a chiral column in HPLC or UPLC can separate stereoisomers like this compound and D-isoleucine.[2][7]
-
Advanced Mass Spectrometry Fragmentation: Techniques like High-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) can generate unique fragment ions to differentiate between leucine and isoleucine.[6][8][9][10]
-
Optimized Chromatography: For LC-MS/MS, careful optimization of the chromatographic method, including the choice of column and mobile phase, is crucial for separating isomers before they enter the mass spectrometer.[11] A mixed-mode column can be effective for this purpose.[1]
Troubleshooting Guides
HPLC-UV Assays
Issue: Poor peak resolution or asymmetric peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition and pH. For underivatized amino acids on a C18 column, a phosphate buffer at pH 7.4 with a gradient of acetonitrile can provide good separation.[1][12] |
| Column Issues | Ensure the column is not degraded or contaminated. Flush the column or replace it if necessary. |
| Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution.[7] |
Workflow for HPLC-UV Analysis of this compound
Caption: A typical workflow for this compound quantification using HPLC-UV.
LC-MS/MS Assays
Issue: Low signal intensity or high background noise (Matrix Effects).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protein Precipitation | Use ice-cold methanol or 30% sulfosalicylic acid for protein precipitation.[2][13] Ensure thorough vortexing and centrifugation. | Improved signal-to-noise ratio. |
| High Salt Concentration in Sample | Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove salts. | Reduced ion suppression and improved signal intensity. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate this compound from interfering compounds. | Cleaner baseline and more accurate quantification. |
Workflow for LC-MS/MS Analysis of this compound in Plasma
Caption: A detailed workflow for this compound quantification in plasma by LC-MS/MS.
Enzymatic Assays
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. |
| Incomplete Mixing | Mix reagents thoroughly before adding to wells. |
| Temperature Fluctuations | Ensure consistent incubation temperature across the plate. |
| Interfering Substances | Samples containing high concentrations of other amino acids or reducing agents may interfere with the enzymatic reaction. Consider sample dilution or a cleanup step. |
Experimental Protocols
Protocol 1: this compound Quantification in a Powdered Dietary Supplement by HPLC-UV
This protocol is adapted from established methods for the analysis of amino acids in dietary supplements.[1][12]
1. Reagents and Materials:
-
This compound standard
-
Phosphate buffer (10 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create standards with concentrations ranging from 75–175 µg/mL.[1]
3. Sample Preparation:
-
Accurately weigh and dissolve the powdered supplement in the phosphate buffer.
-
Stir for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[14]
4. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm I.D. × 150 mm)[14]
-
Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.4) and acetonitrile.
-
Flow Rate: 0.9 mL/min[14]
-
Detection: UV at 210 nm[14]
-
Injection Volume: 20 µL[14]
5. Data Analysis:
-
Construct a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: this compound Quantification in Human Plasma by LC-MS/MS
This protocol is based on a robust method for quantifying amino acids in complex biological matrices.[2]
1. Reagents and Materials:
-
This compound standard
-
Isotopically labeled internal standard (e.g., Isoleucine-13C6,15N)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
2. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.[2]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[2]
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: Chiral column (e.g., CROWNPAK CR-I(+)) for enantiomeric separation.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min[2]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound and the internal standard.[2]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a linear regression model to determine the concentration of this compound in the plasma samples.[2]
Signaling Pathway
Caption: this compound acts as a feedback inhibitor of threonine dehydratase (IlvA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of different matrices on physiological amino acids analysis by liquid chromatography: evaluation and correction of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 11. lcms.cz [lcms.cz]
- 12. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Stability of L-isoleucine in long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of L-isoleucine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For solid this compound, it is recommended to store the substance in a cool, dry place, protected from light and moisture.[1] Many suppliers suggest that this compound is stable for at least two years if stored in a sealed or closed container under these recommended conditions.[2] Safety Data Sheets often state that the shelf life is indefinite if stored properly.[3] For regulated pharmaceutical development, storage conditions for stability studies are defined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Q2: How do temperature and pH affect the stability of this compound in aqueous solutions?
A2: Temperature and pH are critical factors affecting the stability of this compound in aqueous solutions. Storing solutions at refrigerated temperatures (e.g., 4-8°C) significantly reduces the rate of degradation compared to room temperature or elevated temperatures.[6][7] In terms of pH, this compound's solubility and stability can be influenced. For instance, in concentrated feed media, alkaline conditions (pH 9.0-10.0) have been shown to improve stability and prevent precipitation.[6][7]
Q3: What are the primary degradation pathways for this compound?
A3: this compound can degrade through several pathways depending on the conditions.
-
Chemical Degradation: Under stressful conditions such as high heat, this compound can undergo reactions like deamination and decarboxylation.[7] In the presence of reducing sugars, it can participate in the Maillard reaction, leading to yellowing or browning of the solution, a common issue in cell culture media.[6][7]
-
Biological/Enzymatic Degradation: In biological systems, the catabolism of this compound is a well-defined enzymatic pathway. It begins with transamination to 2-keto-3-methyl-valerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. This intermediate then enters a β-oxidation-like process, ultimately yielding acetyl-CoA and propionyl-CoA.[8]
Q4: Is this compound sensitive to light?
A4: According to available literature, this compound is not considered to be particularly sensitive to light. However, standard good laboratory practice for long-term storage of any chemical substance involves protection from light to minimize the risk of photolytic degradation.[2]
Q5: I'm observing precipitation in my concentrated this compound stock solution. What can I do?
A5: this compound has limited solubility in neutral aqueous solutions, which can lead to precipitation, especially at high concentrations and lower temperatures.[6][7] To prevent this, you can:
-
Adjust the pH: Increasing the pH to alkaline conditions (e.g., pH 9.0 or higher) can significantly enhance its solubility.[6][7]
-
Prepare Fresh Solutions: If pH adjustment is not suitable for your application, the most straightforward approach is to prepare the solution fresh before use.[6][7]
-
Consider Soluble Derivatives: For specific applications like cell culture, highly soluble derivatives may be an option.[6][7]
Troubleshooting Guide
Issue 1: Variability in Potency Assays Over Time
-
Symptoms: Inconsistent results from quantitative analysis (e.g., HPLC) of this compound samples from the same batch stored over a period.
-
Possible Causes & Solutions:
-
Inadequate Storage: The primary cause is often improper storage. Ensure samples are stored in tightly sealed containers at the correct temperature and humidity, protected from light. Refer to the recommended storage conditions in the data tables below.
-
Hygroscopicity: this compound powder may absorb moisture if not stored in a desiccated environment. This can affect the accuracy of weighing and may accelerate degradation. Always handle the substance in a low-humidity environment and store it with a desiccant.
-
Analytical Method Variability: Ensure the analytical method is validated for stability testing. The method should be robust and able to separate this compound from potential degradation products.[9][10]
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
-
Symptoms: During HPLC analysis of a stability sample, new peaks appear that were not present in the initial analysis (T=0).
-
Possible Causes & Solutions:
-
Degradation Products: These peaks are likely degradation products. Stress studies (e.g., exposure to high heat, acid, base, oxidation) can help generate these degradation products and confirm their identity via techniques like mass spectrometry (MS).[3]
-
Contamination: Ensure proper handling to avoid cross-contamination from other samples or lab equipment.
-
Reaction with Excipients: If this compound is part of a formulation, it may be reacting with excipients. This should be investigated as part of a comprehensive forced degradation study.
-
Data Presentation
Table 1: ICH Recommended Storage Conditions for Long-Term Stability Testing
The following table summarizes the standard long-term storage conditions as per ICH Q1A(R2) guidelines, which are used to establish a re-test period or shelf life for a drug substance like this compound.[4][5]
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Relative Stability of Amino Acids in Dried Blood Spots (DBS)
This table is derived from a study on the 5-year stability of amino acids in residual heel prick DBS stored at room temperature. It provides context on the relative stability of Isoleucine compared to other amino acids under these specific, non-ideal conditions.
| Stability Ranking | Amino Acid |
| Most Stable | Aspartate |
| 2 | Isoleucine |
| 3 | Proline |
| 4 | Valine |
| 5 | Leucine |
| ... | (Other amino acids) |
| Least Stable | Glutamine |
Data adapted from a study on amino acid stability in stored dried blood spots.
Table 3: Influence of Temperature and pH on Dthis compound Stability in Concentrated Aqueous Media
This table summarizes the relative change in Dthis compound concentration after 14 days in a complex, concentrated cell culture feed medium under different storage conditions. A value near 0% indicates high stability.
| Storage Condition | Relative Change in Concentration (%) |
| 4-8°C, pH 7.4 | ~0% |
| 4-8°C, pH 10.0 | ~0% |
| 25°C, pH 7.4 | -10% |
| 25°C, pH 10.0 | -2% |
Data adapted from Cui, W., et al. (2022). A value of ~0% indicates high stability, while negative percentages indicate degradation.[6]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for stability studies of this compound. This method often requires pre-column derivatization for UV detection.
1. Objective: To quantify the concentration of this compound and separate it from potential degradation products in a stability sample.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate Buffer
-
Derivatization Agent (e.g., Phenylisothiocyanate - PITC)
-
Triethylamine
-
Hydrochloric Acid (HCl)
3. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile/Water mixture
-
Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (after PITC derivatization)
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in 0.1 N HCl to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the this compound stability sample in 0.1 N HCl to a concentration that falls within the calibration range.
5. Derivatization Procedure (PITC Example):
-
To 100 µL of standard or sample solution, add 50 µL of triethylamine solution.
-
Vortex and then add 50 µL of PITC solution.
-
Vortex immediately and incubate at room temperature for 20 minutes.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
6. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The method must be able to resolve the this compound peak from peaks of degradation products, impurities, and excipients. This is typically confirmed using photodiode array (PDA) detection to check for peak purity and by spiking the sample with known impurities.
-
Linearity: A linear relationship between the detector response (peak area) and the concentration of this compound must be established over a defined range. A correlation coefficient (R²) of ≥ 0.999 is typically required.[9]
-
Accuracy: The closeness of the test results to the true value, determined by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Mandatory Visualizations
References
- 1. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 2. karvelasavee.gr [karvelasavee.gr]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. q1scientific.com [q1scientific.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
- 10. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing codon usage for isoleucine in recombinant protein expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with recombinant protein expression due to isoleucine codon bias.
Frequently Asked Questions (FAQs)
Q1: My protein expression in E. coli is very low, or I'm seeing truncated protein products. Could this be related to codon usage?
A1: Yes, low or truncated protein expression is a common symptom of rare codon usage. The genetic code is degenerate, meaning multiple codons can code for the same amino acid. However, different organisms exhibit a "codon bias," preferring certain codons over others. If your gene of interest contains codons that are rare in E. coli, the translational machinery can stall or terminate prematurely, leading to low yields of full-length protein. This is particularly notable for codons like AUA (isoleucine), AGA/AGG (arginine), CUA (leucine), and CCC (proline).[1]
Q2: Why is the isoleucine codon AUA particularly problematic in E. coli?
A2: The AUA codon for isoleucine is one of the most significant bottlenecks for heterologous protein expression in E. coli. This is because the tRNA that recognizes AUA (ileX) is present at a very low concentration in the cell.[2] When a gene with a high frequency of AUA codons is overexpressed, the limited supply of this specific tRNA is quickly depleted, causing ribosomes to pause at AUA codons. This pausing can lead to translational errors, premature termination, and reduced protein yield.[3] Clusters of AUA codons can have an even stronger negative effect on expression.[3][4]
Q3: How can I check if my gene has a problematic codon usage for E. coli?
A3: You can analyze your gene's sequence using various online bioinformatics tools. These tools calculate the Codon Adaptation Index (CAI), which measures how well the codon usage of your gene matches the codon usage of highly expressed genes in a specific host organism.[5] A CAI score close to 1.0 indicates optimal codon usage, while a low score suggests potential expression problems. Several web-based tools are available for this analysis, such as the IDT Codon Optimization Tool or VectorBuilder's tool.[2][6][7][8]
Q4: What are the main strategies to overcome issues with rare isoleucine codons?
A4: There are two primary strategies:
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Gene Optimization: This involves synthesizing a new version of your gene where rare codons are replaced with synonymous codons that are more frequently used in E. coli. For isoleucine, this means replacing AUA codons with ATT or ATC. This is the most common and often most effective approach.[1][9]
-
Host Strain Engineering: This strategy involves using a commercially available E. coli strain, such as BL21(DE3)-CodonPlus-RIL, which is engineered to carry extra copies of genes for rare tRNAs, including the one for the AUA isoleucine codon (ileY).[10][11] This increases the intracellular pool of these tRNAs, helping to prevent translational stalling.
Data Presentation
Table 1: Isoleucine Codon Usage in Escherichia coli K-12
This table summarizes the frequency of the three isoleucine codons in the E. coli K-12 genome, highlighting the rarity of the AUA codon.
| Amino Acid | Codon | Fraction | Frequency (per thousand) | Number of Codons |
| Isoleucine | AUU | 0.47 | 29.6 | 68942 |
| Isoleucine | AUC | 0.31 | 19.4 | 45213 |
| Isoleucine | AUA | 0.21 | 13.3 | 31065 |
Data is derived from a compilation of 8087 coding sequences (CDS) in the E. coli genome.[12]
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Protein
If you observe significantly lower than expected yield or no detectable protein, rare codon bias is a likely cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low protein expression.
Issue 2: Protein is Expressed but Forms Insoluble Inclusion Bodies
Sometimes, overcoming rare codons can increase the translation rate so much that it leads to protein misfolding and aggregation into insoluble inclusion bodies.[10]
Troubleshooting Steps:
-
Lower Induction Temperature: After inducing expression with IPTG, lower the incubation temperature from 37°C to a range of 16-25°C. This slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[9]
-
Reduce Inducer Concentration: Titrate the IPTG concentration down from the standard 1.0 mM to as low as 0.05-0.1 mM. This can reduce the overall rate of transcription and translation, preventing the cellular folding machinery from being overwhelmed.[9]
-
Co-express Chaperones: Transform your expression host with a compatible plasmid that expresses molecular chaperones (e.g., GroEL/GroES). These proteins can assist in the proper folding of your target protein.[9]
-
Harmonize Codon Usage: Instead of simply replacing all rare codons with the most frequent ones, a more nuanced "codon harmonization" approach can be used. This strategy matches the codon usage to the native organism's tRNA pool but avoids over-representing the most abundant codons, which can help regulate translation speed and improve folding.
Experimental Protocols
Protocol 1: Codon Optimization Using an Online Tool
This protocol provides a general workflow for using a web-based codon optimization tool.
-
Prepare Your Sequence: Obtain the DNA or amino acid sequence of your protein of interest.
-
Select a Tool: Navigate to a codon optimization tool website (e.g., IDT, GenScript, VectorBuilder).[2][8]
-
Input Sequence: Paste your DNA or protein sequence into the input box.
-
Set Optimization Parameters:
-
Source Organism: Specify the original organism of your gene (if applicable).
-
Expression Host: Select Escherichia coli (K-12) as the target organism for expression.
-
-
Run Optimization: Execute the optimization algorithm. The tool will replace codons in your sequence with those most frequently used in E. coli while keeping the amino acid sequence identical.
-
Review Results: The output will be an optimized DNA sequence. The tool will also typically provide a new CAI score, GC content analysis, and highlight any problematic secondary structures or restriction sites that were removed.
-
Synthesize Gene: Order the newly designed, optimized gene from a gene synthesis service provider.
Protocol 2: Protein Expression in BL21(DE3)-CodonPlus-RIL Cells
This protocol outlines the steps for expressing a gene with rare codons in an engineered E. coli strain that supplements rare tRNAs.
-
Transformation:
-
Thaw a vial of chemically competent BL21(DE3)-CodonPlus-RIL cells on ice.
-
Add 1-5 µL of your expression plasmid (containing your un-optimized gene) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 30-45 seconds and immediately return to ice for 2 minutes.
-
Add 250 µL of S.O.C. medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mix on LB agar plates containing the appropriate antibiotics for both your plasmid and the RIL plasmid (usually chloramphenicol). Incubate overnight at 37°C.
-
-
Expression:
-
Inoculate 5 mL of LB medium (with both antibiotics) with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of fresh LB medium (with antibiotics) with the overnight culture to an OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.5-0.6.[13]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to improve solubility.[14]
-
Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[13] The cell pellet can be stored at -80°C.
-
-
Analysis:
-
Lyse a small sample of the cell pellet and analyze the total protein by SDS-PAGE to confirm the expression of your target protein.
-
Experimental Workflow Diagram:
Caption: Workflow for expression in rare tRNA-supplemented E. coli.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of rare codon clusters on high-level expression of heterologous proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 6. idtdna.com [idtdna.com]
- 7. idtdna.com [idtdna.com]
- 8. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rare codon clusters at 5'-end influence heterologous expression of archaeal gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Codon usage table [kazusa.or.jp]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Protein expression using E. coli strain BL21DE3 [protocols.io]
Technical Support Center: L-Isoleucine Auxotrophy in Mutant Yeast Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with L-isoleucine auxotrophic mutant yeast strains. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound auxotrophy in yeast?
A1: this compound auxotrophy is a condition where a yeast strain cannot synthesize the essential amino acid this compound due to a genetic mutation in its biosynthetic pathway.[1] Consequently, these strains require this compound to be supplemented in their growth medium to survive and proliferate.[1][2] This characteristic is often exploited in genetic engineering as a selectable marker.[1]
Q2: Which genes are commonly mutated in this compound auxotrophic yeast?
A2: Mutations in genes encoding enzymes of the isoleucine biosynthesis pathway lead to auxotrophy. Key genes in Saccharomyces cerevisiae include ILV1, ILV2, ILV3, ILV5, and ILV6. The ILV1 gene, which encodes threonine deaminase, is particularly important as it catalyzes the first and rate-limiting step in the pathway and is subject to feedback inhibition by isoleucine.[3][4]
Q3: Why is my this compound auxotrophic yeast strain growing poorly, even with supplementation?
A3: Poor growth can be attributed to several factors:
-
Insufficient Supplementation: The concentration of this compound in the medium may be too low to support optimal growth.[2][5]
-
Nutrient Imbalance: High concentrations of other branched-chain amino acids (leucine and valine) can sometimes interfere with isoleucine uptake or metabolism.[2]
-
Secondary Mutations: The strain may have acquired additional mutations affecting overall fitness.
-
Suboptimal Culture Conditions: Factors like pH, temperature, and aeration can significantly impact yeast growth.
-
Inherent Fitness Cost: Auxotrophic markers can sometimes impose a metabolic burden, leading to slower growth compared to prototrophic wild-type strains.[6][7]
Q4: Can I use complex media like YPD for my this compound auxotrophic strain?
A4: Yes, complex media such as YPD (Yeast Extract Peptone Dextrose) typically contain sufficient this compound from the yeast extract and peptone to support the growth of auxotrophic strains.[2] However, for selective purposes, such as after a transformation with a plasmid carrying the complementing gene, a synthetic defined (SD) medium lacking isoleucine is required.
Troubleshooting Guides
Issue 1: No growth or very slow growth of the mutant strain on selective media.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Media Preparation | Ensure the synthetic complete (SC) or synthetic defined (SD) drop-out medium was prepared correctly and is truly lacking this compound for selection, or contains the appropriate concentration for supplementation. |
| Insufficient this compound | For non-selective growth, the concentration of this compound may be limiting. Increase the concentration in the growth medium. |
| Problem with Transformation | If expecting growth after transformation, the transformation may have failed. Verify your transformation protocol and include positive and negative controls. |
| Strain Viability Issues | The yeast stock may have lost viability. Streak the strain on rich YPD medium to check for viability before starting the experiment. |
Issue 2: Leaky growth on selective plates (growth of the auxotroph without the complementing plasmid).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Media Contamination | The selective medium may be contaminated with small amounts of this compound. Prepare fresh media using high-purity reagents. |
| Reversion of Mutation | The auxotrophic mutation may have reverted to a functional version. This is rare but possible. Isolate colonies and re-test for the auxotrophic phenotype. |
| Cross-feeding | If multiple strains are plated together, prototrophic strains can release nutrients that support the growth of auxotrophs.[2] Plate strains with sufficient separation. |
Data Presentation
Table 1: Recommended this compound Concentrations for Supplementation
| Strain Background | Condition | Suggested this compound Concentration (mg/L) | Expected Outcome |
| Standard Lab Strains (e.g., BY4741) | Non-selective liquid culture | 30 - 100 | Moderate to robust growth |
| Non-selective solid media | 30 - 60 | Visible colony formation | |
| Industrial Strains | Non-selective liquid culture | 50 - 150 | Optimal biomass production |
| Non-selective solid media | 50 - 100 | Healthy colony growth |
Note: Optimal concentrations may vary between different yeast strains and experimental conditions. It is advisable to perform a titration experiment to determine the optimal concentration for your specific strain and setup.
Experimental Protocols
Protocol 1: Preparation of Synthetic Defined (SD) Drop-out Medium for this compound Selection
-
Prepare a 10x Yeast Nitrogen Base (YNB) solution: Dissolve 6.7 g of YNB without amino acids in 100 mL of distilled water and filter sterilize.
-
Prepare a 10x Amino Acid Drop-out Mix solution lacking this compound: Use a commercial formulation or prepare a custom mix of amino acids.
-
Autoclave Agar and Glucose: For 1 L of medium, autoclave 20 g of agar in 880 mL of distilled water. In a separate bottle, autoclave 20 g of glucose in 100 mL of water.
-
Combine Ingredients: After autoclaving, cool the agar solution to approximately 50-60°C. Aseptically add 100 mL of the 10x YNB solution, 100 mL of the 10x drop-out mix, and the 100 mL of sterile glucose solution.
-
Pour Plates: Mix well and pour into sterile petri dishes.
Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is adapted from standard yeast transformation procedures.[8][9]
-
Inoculate a starter culture of the this compound auxotrophic yeast strain in 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate a larger culture (50 mL YPD) with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest and wash the cells: Centrifuge the culture, discard the supernatant, and wash the cell pellet with sterile water.
-
Prepare competent cells: Resuspend the pellet in a solution of 100 mM Lithium Acetate (LiAc) and incubate for 30 minutes at 30°C.
-
Transformation:
-
To a microfuge tube, add in order:
-
240 µL of 50% (w/v) Polyethylene Glycol (PEG)
-
36 µL of 1.0 M LiAc
-
10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)
-
1-5 µg of plasmid DNA (in ≤ 10 µL)
-
100 µL of competent cells
-
-
Vortex to mix thoroughly.
-
-
Incubate for 30 minutes at 30°C.
-
Heat shock at 42°C for 15-25 minutes.
-
Pellet the cells by centrifugation, remove the supernatant.
-
Resuspend the cell pellet in 200-500 µL of sterile water or TE buffer.
-
Plate the cell suspension on SD medium lacking this compound.
-
Incubate at 30°C for 2-4 days until transformant colonies appear.
Visualizations
Caption: this compound biosynthesis pathway in Saccharomyces cerevisiae.
Caption: Workflow for yeast transformation and selection of this compound prototrophs.
Caption: Logical workflow for troubleshooting poor growth of this compound auxotrophs.
References
- 1. goldbio.com [goldbio.com]
- 2. Auxotrophic Yeast Strains in Fundamental and Applied Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Level Production of Isoleucine and Fusel Alcohol by Expression of the Feedback Inhibition-Insensitive Threonine Deaminase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of isoleucine-valine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Refinement of L-Isoleucine Extraction from Plant Tissues
Welcome to the technical support center for the refinement of L-isoleucine extraction from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting this compound from plant tissues?
The extraction of this compound from plant tissues can be a complex process. Key challenges include:
-
Low Yields: The concentration of free this compound in many plant tissues is naturally low.
-
Complex Matrix: Plant extracts contain a multitude of compounds such as other amino acids (including isomers like L-leucine), peptides, proteins, lipids, pigments, and secondary metabolites like polyphenols and tannins.[1] These can interfere with both extraction and analysis.[2]
-
Co-extraction of Interfering Substances: Solvents used for this compound extraction can also solubilize other molecules that may complicate downstream purification and quantification.[1]
-
Analyte Stability: this compound can be susceptible to degradation or modification during harsh extraction conditions.
Q2: Which solvent system is most effective for extracting this compound from plant tissues?
The choice of solvent is critical for maximizing yield and minimizing the co-extraction of interfering compounds. Aqueous-organic solvent mixtures are commonly employed. For instance, a 50% ethanol-water mixture has been shown to be effective for extracting 4-hydroxyisoleucine, a derivative of isoleucine, from fenugreek seeds, with studies indicating that this concentration can extract significantly more than 60% or 70% ethanol solutions.[3] The optimal solvent and its concentration should be determined empirically for each specific plant matrix.
Q3: How can I remove interfering compounds from my plant extract before analysis?
Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup.[4] For amino acid purification from complex matrices like plant extracts, the following SPE strategies can be considered:
-
Reversed-Phase SPE (e.g., C18): This is effective for removing non-polar to moderately polar interfering compounds. The polar this compound will have less retention, allowing for separation from hydrophobic molecules.
-
Ion-Exchange SPE: Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH.
-
Cation-Exchange SPE: At a low pH, this compound will be positively charged and can be retained on a cation exchange resin, while neutral and anionic compounds are washed away.
-
Anion-Exchange SPE: At a high pH, this compound will be negatively charged and can be retained on an anion exchange resin.[2]
-
Q4: Why am I seeing poor peak shape (e.g., tailing, fronting) in my HPLC chromatogram?
Poor peak shape in HPLC analysis of this compound can be attributed to several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (e.g., free silanols) on the HPLC column. Using a high-purity silica-based column or adjusting the mobile phase pH can mitigate this.[5]
-
Inappropriate Mobile Phase: An unsuitable mobile phase pH can affect the ionization state of this compound, leading to peak tailing. Insufficient buffer capacity can also contribute to this issue.[5]
-
Column Contamination or Voids: Buildup of contaminants from the plant extract on the column frit or head can distort peak shape. A column void can also lead to peak splitting or broadening.[6]
Q5: My this compound recovery is consistently low. What are the potential causes and solutions?
Low recovery of this compound can be due to issues in the extraction, cleanup, or analytical stages. Consider the following:
-
Inefficient Extraction: The chosen solvent may not be optimal for your plant material. Experiment with different solvent systems and extraction parameters (e.g., temperature, time). Enzyme-assisted extraction can also be explored to improve release from the plant matrix.[7]
-
Loss During Sample Cleanup: The SPE protocol may not be optimized. Ensure the conditioning, loading, washing, and elution steps are appropriate for this compound. Perform recovery studies by spiking a known amount of this compound standard into your sample matrix before extraction and cleanup to pinpoint where the loss is occurring.
-
Degradation of Analyte: this compound may be degrading during processing. Avoid excessively high temperatures and extreme pH conditions.
-
Incomplete Derivatization: If using a derivatization step for detection, the reaction may be incomplete. Ensure the reagent is fresh and the reaction conditions (pH, temperature, time) are optimal.
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected in HPLC
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize extraction solvent, temperature, and time. Consider using enzyme-assisted extraction. |
| Loss of Analyte During Cleanup | Validate your SPE protocol with a spiked sample to check for recovery at each step. |
| Derivatization Failure | Prepare fresh derivatization reagent. Optimize reaction pH, time, and temperature.[8] |
| Improper HPLC Conditions | Verify mobile phase composition, gradient program, and detector settings. |
| Sample Degradation | Handle samples at low temperatures and avoid extreme pH. |
Issue 2: Poor Chromatographic Resolution (Overlapping Peaks)
| Possible Cause | Suggested Solution |
| Co-elution with Isomers (e.g., Leucine) | Optimize the HPLC method. Consider a column with a different selectivity or a slower gradient. Chiral HPLC columns may be necessary for separating stereoisomers.[9] |
| Presence of Interfering Compounds | Improve the sample cleanup procedure using SPE.[4] |
| Inappropriate Column Chemistry | Select a column specifically designed for amino acid analysis or one with a different stationary phase. |
| Mobile Phase Not Optimal | Adjust the mobile phase composition, pH, or gradient to improve separation. |
Issue 3: High System Backpressure in HPLC
| Possible Cause | Suggested Solution |
| Clogged Column Frit or Tubing | Filter all samples and mobile phases through a 0.22 µm filter. If a clog is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the frit.[10] |
| Buffer Precipitation | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration.[6] |
| Particulate Matter from Sample | Centrifuge and filter the plant extract before injection. Use a guard column to protect the analytical column.[10] |
Experimental Protocols
Protocol 1: General this compound Extraction from Plant Tissues
-
Sample Preparation: Dry the plant tissue at 60°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 50% aqueous ethanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath at 50°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the organic solvent from the combined supernatants using a rotary evaporator or a nitrogen stream.
-
Cleanup (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash with 5 mL of deionized water to remove highly polar impurities.
-
Elute the this compound with an appropriate solvent (e.g., 50% methanol). The optimal elution solvent should be determined experimentally.
-
-
Final Preparation: Dry the eluate and reconstitute the residue in a known volume of mobile phase A for HPLC analysis.
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation: Prepare the OPA derivatization reagent fresh daily by dissolving 10 mg of OPA in 0.2 mL of methanol, 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5), and adding 10 µL of 3-mercaptopropionic acid (3-MPA). Dilute this solution with 8 mL of the same buffer.[8]
-
Derivatization Reaction:
-
In an autosampler vial, mix 50 µL of the prepared sample or standard with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[8]
-
Protocol 3: HPLC Analysis of Derivatized this compound
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0.[8]
-
Mobile Phase B: 50% acetonitrile in water.[8]
-
Gradient Program: A suitable gradient program should be developed to separate this compound from other amino acids and interfering compounds. An example gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Injection Volume: 10 µL.
Quantitative Data
The yield of this compound can vary significantly depending on the plant species and the extraction method used. For example, the concentration of this compound in spinach can range from 1,470 to 17,458 ppm, while in wheat it can be between 10,000 and 17,000 ppm.[11] In a study on the extraction of 4-hydroxyisoleucine from fenugreek seeds, a multi-stage counter-current extraction with 50% ethanol yielded a recovery of over 82.5%.[3]
Table 1: Example this compound Extraction Efficiency Data
| Plant Source | Extraction Method | This compound Yield | Purity | Reference |
| Fenugreek Seeds* | Multi-stage counter-current extraction with 50% ethanol | >82.5% recovery | Not specified | [3] |
| Fermentation Broth** | Microfiltration and ion-exchange chromatography | 72.4% | 98.1% | [12] |
* Data for 4-hydroxyisoleucine, a derivative of this compound. ** While not a plant source, this provides a benchmark for extraction efficiency.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. purification of amino acids from plant extracts - Chromatography Forum [chromforum.org]
- 3. phytojournal.com [phytojournal.com]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. realab.ua [realab.ua]
- 7. researchgate.net [researchgate.net]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN102040531B - Method for extracting this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of L-Isoleucine and L-Leucine in mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of L-isoleucine and L-leucine in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Executive Summary
Both L-leucine and this compound are essential branched-chain amino acids (BCAAs) that independently activate the mTOR Complex 1 (mTORC1) signaling pathway, a central hub for cellular anabolic processes. Experimental evidence demonstrates that while both amino acids stimulate the phosphorylation of key downstream effectors of mTORC1, L-leucine is generally considered a more potent activator. The upstream mechanisms of mTORC1 activation by L-leucine are well-characterized, primarily involving the Sestrin2 protein as a direct sensor. In contrast, the precise molecular sensor for this compound remains less defined, though its ability to activate mTORC1 signaling is evident. This guide delves into the quantitative differences in their signaling potency and outlines the experimental protocols used to ascertain these findings.
Comparative Effects on mTORC1 Signaling
L-leucine and this compound both play crucial roles in stimulating protein synthesis through the mTORC1 pathway. The activation of this pathway is characterized by the phosphorylation of mTOR itself and its key downstream targets, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
Experimental data from studies on bovine mammary epithelial cells (MAC-T) provide a direct comparison of the effects of these two amino acids on mTORC1 signaling. Following a period of essential amino acid (EAA) deprivation, supplementation with either L-leucine or this compound leads to a significant increase in the phosphorylation of mTOR, S6K1, and the S6K1 substrate, ribosomal protein S6 (rpS6).
Data Presentation
The following tables summarize the quantitative data on the phosphorylation of key mTORC1 signaling proteins in response to L-leucine and this compound supplementation in MAC-T cells after a period of EAA depletion.
Table 1: Comparative Phosphorylation of mTOR (Ser2448)
| Treatment | Fold Change in Phosphorylation (relative to EAA-depleted control) | p-value | Reference |
| L-Leucine Supplementation | ~2.5 | < 0.05 | [1] |
| This compound Supplementation | ~2.2 | < 0.05 | [1] |
Table 2: Comparative Phosphorylation of S6K1 (Thr389)
| Treatment | Fold Change in Phosphorylation (relative to EAA-depleted control) | p-value | Reference |
| L-Leucine Supplementation | ~1.8 | < 0.05 | [1] |
| This compound Supplementation | ~2.0 | < 0.05 | [1] |
Table 3: Comparative Phosphorylation of rpS6 (Ser235/236)
| Treatment | Fold Change in Phosphorylation (relative to EAA-depleted control) | p-value | Reference |
| L-Leucine Supplementation | ~3.0 | < 0.05 | [1] |
| This compound Supplementation | ~2.8 | < 0.05 | [1] |
These data indicate that both L-leucine and this compound are effective in activating the mTORC1 pathway, with both amino acids inducing a significant increase in the phosphorylation of key signaling molecules.[1]
Signaling Pathways
The activation of mTORC1 by amino acids is a complex process that primarily occurs at the lysosomal surface. L-leucine's role in this process is particularly well-understood.
L-Leucine Signaling to mTORC1
In the absence of leucine, the GATOR2 complex is bound and inhibited by Sestrin2.[2] This allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive GDP-bound state. Upon leucine binding to Sestrin2, the inhibition of GATOR2 is relieved.[2] GATOR2 then inhibits GATOR1, leading to the accumulation of active, GTP-bound RagA/B. Active RagA/B recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.
References
A Researcher's Guide to L-Isoleucine Quantification: A Cross-Validation of Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-isoleucine is paramount for applications ranging from metabolic research and drug efficacy studies to quality control in pharmaceutical and biotechnological products. The selection of an appropriate analytical method is a critical decision that influences data reliability and experimental outcomes. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data, to facilitate an informed choice for your specific research needs.
This publication delves into a comparative analysis of four widely used methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We will explore the principles behind each technique, present a detailed cross-validation of their performance characteristics, and provide comprehensive experimental protocols.
Performance Characteristics: A Comparative Analysis
The choice of an analytical method for this compound quantification is a trade-off between various performance parameters. While highly sensitive methods like LC-MS/MS are ideal for complex biological matrices, simpler and more cost-effective techniques like HPLC-UV or enzymatic assays may be sufficient for routine analysis of less complex samples. The following table summarizes the key performance metrics for each method to aid in selecting the most suitable technique for your application.[1]
| Performance Metric | HPLC-UV | LC-MS/MS | GC-MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Chromatographic separation of volatile derivatives followed by mass analysis. | Enzyme-catalyzed reaction producing a detectable signal. |
| Linearity Range | 1.5 - 150.0 µg/mL | 2.0 - 1500 µM[2] | Wide, dependent on derivatization and detector | 2 - 10 nmol/well |
| Limit of Detection (LOD) | 1.20 µg/mL | 0.60 µM[2] | Picogram level | ~0.2 nmol/well |
| Limit of Quantification (LOQ) | 4.37 µmol L–1[3] | 2.0 µM[2] | Nanogram to picogram level | Not explicitly stated, typically higher than LOD |
| Precision (%RSD) | <2%[4] | 4 - 10%[2] | Varies, can be <15% | Varies, dependent on assay kit and execution |
| Accuracy (% Recovery) | 91 - 108%[3] | 89 - 95%[2] | Generally high with appropriate internal standards | Dependent on kit and matrix |
| Specificity | Moderate, may require derivatization to resolve isomers. | High, can distinguish between isomeric and isobaric compounds.[5][6] | High, especially with a mass spectrometer detector. | High for D-amino acids with specific enzymes, may measure total BCAAs. |
| Sample Throughput | Moderate | High | Low to Moderate (derivatization step) | High (plate-based format) |
| Instrumentation Cost | Moderate | High | High | Low |
| Derivatization | Often required for improved sensitivity and resolution.[7] | Not always necessary, but can improve performance. | Mandatory for volatility.[8] | Not applicable |
Experimental Workflows and Logical Relationships
The selection and validation of an analytical method is a structured process. The following diagram illustrates a general workflow for the cross-validation of different this compound analytical methods.
The catabolism of this compound is a key metabolic pathway. Understanding this pathway is crucial for interpreting data from metabolic studies.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method often requires a derivatization step to enhance the UV absorbance of this compound. Pre-column derivatization with phenylisothiocyanate (PITC) is a common approach.
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a threefold volume of cold methanol, vortexing, and centrifuging at high speed.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a coupling solution (e.g., methanol:water:triethylamine 2:2:1 v/v/v).
-
Add PITC solution (e.g., methanol:PITC 7:1 v/v) and incubate at room temperature to allow for derivatization.
-
Dry the sample again and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% Triethylamine (TEA), pH adjusted to 6.4 with acetic acid.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Based on the peak area of the derivatized this compound compared to a standard curve of derivatized this compound standards.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it ideal for complex biological samples.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution optimized to separate this compound from its isomers (e.g., leucine, alloisoleucine).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to make the amino acids volatile. A common method involves the formation of trifluoroacetyl-n-butyl ester derivatives.
-
Sample Preparation and Derivatization:
-
Dry an aliquot of the sample extract under nitrogen.
-
Add acidified n-butanol and heat at 60°C for 20 minutes to form the n-butyl ester.
-
Evaporate the reagent and add trifluoroacetic anhydride (TFAA) in an organic solvent (e.g., dichloromethane).
-
Heat at 100°C for 10 minutes to complete the acylation.
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for amino acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of around 110°C, followed by a ramp to a final temperature of approximately 280°C.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
Quantification: Based on the peak area of the derivatized this compound relative to an internal standard, plotted against a calibration curve.
-
Enzymatic Assay
Enzymatic assays offer a high-throughput and cost-effective method, often in a 96-well plate format. These assays are typically based on the activity of a specific dehydrogenase.
-
Principle: A branched-chain amino acid aminotransferase or dehydrogenase enzyme specifically acts on branched-chain amino acids, including this compound. The reaction produces a product, such as NADH, which can then be used in a coupled reaction to generate a colored or fluorescent product that is proportional to the amount of branched-chain amino acids in the sample.
-
Protocol (General):
-
Standard Curve Preparation: Prepare a series of L-leucine or this compound standards in the assay buffer.
-
Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer and centrifuge to remove insoluble material. Serum or plasma can often be used directly.
-
Assay Reaction:
-
Add standards and samples to the wells of a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and a substrate that will produce a detectable signal (e.g., a tetrazolium salt that is reduced to a colored formazan).
-
Add the reaction mix to all wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for formazan) using a microplate reader.
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve. It is important to note that this type of assay may measure the total concentration of branched-chain amino acids (leucine, isoleucine, and valine) and may not be specific to this compound unless a specific enzyme is used.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. jpharmsci.com [jpharmsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validating the Role of L-Isoleucine in Insulin Resistance: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between branched-chain amino acids (BCAAs), particularly L-isoleucine, and the development of insulin resistance is a focal point of metabolic research. Elevated circulating levels of BCAAs are strongly correlated with insulin resistance, type 2 diabetes, and obesity.[1] This guide provides an objective comparison of various experimental models used to validate the causative role of this compound in insulin resistance, with a focus on knockout models. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the current research landscape.
Comparing Experimental Models for Studying this compound and Insulin Resistance
While no knockout models exist for genes exclusively involved in this compound metabolism, several models targeting overall BCAA catabolism provide significant insights into the role of this compound.[2] These are compared with alternative methods such as dietary restriction and pharmacological inhibition.
| Model Type | Specific Model | Key Gene/Target | Primary Phenotype Related to Insulin Signaling | Advantages | Limitations |
| Knockout Mouse Models | Ppm1k Knockout | Ppm1k (Protein phosphatase 1K) - activates BCKDH complex | Improved glucose tolerance on a high-fat diet.[3] | Systemic and chronic loss-of-function; allows for studying long-term adaptations. | Affects catabolism of all BCAAs, not specific to isoleucine; phenotype can be context-dependent (diet).[3] |
| Adipose-specific Bcat2 Knockout | Bcat2 (Branched-chain amino acid transaminase 2) - first step in BCAA catabolism | Resistant to high-fat diet-induced obesity and insulin resistance.[4] | Tissue-specific knockout helps delineate the role of BCAA metabolism in adipose tissue. | Not specific to this compound; compensatory mechanisms in other tissues may occur. | |
| Adipose-specific Bckdha Knockout | Bckdha (Branched-chain keto acid dehydrogenase E1 alpha) - rate-limiting step in BCAA catabolism | Increased susceptibility to high-fat diet-induced obesity and insulin resistance.[4] | Targets the rate-limiting enzyme, providing insights into the importance of BCAA oxidation. | Does not isolate the specific effects of this compound. | |
| Alternative Models | Dietary Isoleucine Restriction | Dietary intake of this compound | Improved glucose tolerance and insulin sensitivity, even in aged mice.[5][6] | Directly tests the role of a single amino acid; translatable to potential dietary interventions.[1] | May induce compensatory changes in the metabolism of other nutrients; adherence in long-term studies can be challenging. |
| Pharmacological Inhibition | BCKDK (Branched-chain keto acid dehydrogenase kinase) - inactivates BCKDH complex | Attenuates insulin resistance in diet-induced obese mice.[7] | Allows for temporal control of intervention; potential for therapeutic development. | Off-target effects of the inhibitor are possible; does not offer the specificity of genetic manipulation. |
Quantitative Data from Experimental Models
The following tables summarize key quantitative findings from studies utilizing these models to investigate the impact of altered this compound and BCAA metabolism on insulin sensitivity.
Table 1: Glucose Tolerance Test (GTT) in Ppm1k Knockout Mice on a High-Fat Diet
| Genotype | Area Under the Curve (AUC) for Glucose (min*mg/dL) | Statistical Significance (p-value) | Reference |
| Wild-Type (WT) | 58192 ± 7828 | <0.05 | [3] |
| Ppm1k KO | 47526 ± 6646 | <0.05 | [3] |
Table 2: Glucose Tolerance Test (GTT) in Wild-Type Mice on a BCAA-Restricted Diet
| Diet | Area Under the Curve (AUC) for Glucose (min*mg/dL) | Statistical Significance (p-value) | Reference |
| Control | 38639 ± 5748 | <0.05 | [3] |
| Low BCAA | 32087 ± 5072 | <0.05 | [3] |
Table 3: Effects of Dietary Isoleucine Restriction on Glucose Homeostasis in Mice on a Western Diet
| Parameter | Control Diet | Low Isoleucine Diet | Reference |
| Glucose Tolerance (AUC) | Significantly higher | Significantly lower | [8] |
| Insulin Tolerance (AUC) | Significantly higher | Significantly lower | [8] |
| HOMA2-IR | Higher | Lower | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams were generated using Graphviz.
Caption: this compound-mediated activation of mTORC1 leading to insulin resistance.
Caption: Experimental workflow for validating this compound's role in insulin resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the context of this compound and insulin resistance.
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing whole-body insulin sensitivity.
Materials:
-
Anesthetized or conscious, catheterized mice
-
Infusion pumps
-
Human insulin solution
-
20% dextrose solution
-
[3-³H]glucose (for tracer studies)
-
Blood glucose meter and strips
Protocol:
-
Animal Preparation: Mice are fasted for 5-6 hours prior to the clamp. For conscious mouse studies, catheters are surgically implanted in the jugular vein and carotid artery 5-7 days prior.
-
Tracer Equilibration (Optional): A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to assess basal glucose turnover.
-
Clamp Initiation: A continuous infusion of human insulin is initiated. A priming dose may be given to rapidly achieve hyperinsulinemia.
-
Euglycemia Maintenance: Blood glucose is measured every 10 minutes. A variable infusion of 20% dextrose is adjusted to maintain blood glucose at a constant level (euglycemia).
-
Steady State: The clamp is typically maintained for 120 minutes. The glucose infusion rate (GIR) during the final 40-60 minutes is used to quantify insulin sensitivity.
-
Tissue-Specific Glucose Uptake (Optional): A bolus of a non-metabolizable, radiolabeled glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered towards the end of the clamp to measure glucose uptake in specific tissues.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This test measures the ability of an organism to clear a glucose load from the bloodstream.
Materials:
-
Mice
-
Sterile 20% glucose solution in saline
-
Blood glucose meter and strips
-
Syringes and needles
Protocol:
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (t=0).
-
Glucose Injection: A bolus of glucose (typically 1-2 g/kg of body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated. A larger AUC indicates impaired glucose tolerance.
Western Blot for IRS-1 Phosphorylation in Adipose Tissue
This technique is used to detect and quantify the phosphorylation state of Insulin Receptor Substrate 1 (IRS-1), a key protein in the insulin signaling cascade.
Materials:
-
Mouse adipose tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IRS-1 [Ser/Tyr], anti-total-IRS-1, anti-loading control [e.g., β-actin])
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Adipose tissue is homogenized in ice-cold RIPA buffer. The lysate is centrifuged to remove fat and cellular debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-IRS-1) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed again with TBST.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total IRS-1 and a loading control to normalize the data.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated IRS-1 to total IRS-1 is calculated to determine the change in phosphorylation.
Conclusion
The available evidence from knockout models and alternative experimental approaches strongly implicates elevated this compound, as part of the broader pool of BCAAs, in the development of insulin resistance. The primary mechanism appears to be the overactivation of the mTORC1/S6K1 signaling pathway, leading to inhibitory serine phosphorylation of IRS-1 and subsequent impairment of downstream insulin signaling. While knockout models targeting general BCAA catabolism have been instrumental, future research focusing on more specific aspects of isoleucine metabolism will be crucial to fully dissect its unique contribution to metabolic disease and to identify novel therapeutic targets. The detailed protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding of this critical area of metabolic research.
References
- 1. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]
- 5. Dietary restriction of isoleucine increases healthspan and lifespan of genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-Isoleucine and L-Valine Competition for Branched-Chain Amino Acid Transporters
A comprehensive guide for researchers, scientists, and drug development professionals on the competitive dynamics between L-isoleucine and L-valine for shared branched-chain amino acid (BCAA) transporters. This document provides quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of this essential biological interaction.
Introduction: The Competitive Landscape of BCAA Transport
The branched-chain amino acids (BCAAs)—L-leucine, this compound, and L-valine—are essential amino acids critical for numerous physiological processes, including protein synthesis, signaling pathway regulation, and glucose metabolism.[1][2] These amino acids are not synthesized by animals and must be obtained from the diet.[3] Their transport into cells is mediated by a variety of amino acid transporters, with the L-type amino acid transporter 1 (LAT1), a heterodimer of SLC7A5 and SLC3A2, being one of the most prominent.[3][4]
Given that this compound and L-valine, along with L-leucine, share common transport systems, they inherently compete with each other for cellular uptake.[5][6] This competition is significant in various physiological contexts, from nutrient absorption in the intestine to transport across the blood-brain barrier.[4][5][7] Understanding the kinetics of this competition is vital for research in metabolism, oncology—where LAT1 is often upregulated[8]—and neurology. This guide provides a comparative analysis of the transport affinities of this compound and L-valine, supported by experimental data and protocols.
Quantitative Data: Transporter Affinity for this compound vs. L-Valine
The affinity of a transporter for its substrate is often quantified by the Michaelis-Menten constant (Km) or a similar measure like KA (the concentration producing a half-maximal response).[9] A lower Km value signifies a higher affinity.[10][11] The following table summarizes key kinetic parameters for this compound and L-valine transport across different biological systems.
| Transporter System | Organism/Tissue Model | Substrate | Apparent Km / KA | Reference |
| Very-High-Affinity BCAA Transport | Escherichia coli K-12 | This compound | 1.0 x 10-8 M (0.01 µM) | [12] |
| L-Valine | 1.0 x 10-7 M (0.1 µM) | [12] | ||
| High-Affinity BCAA Transport | Escherichia coli K-12 | This compound | 2.0 x 10-6 M (2.0 µM) | [12] |
| L-Valine | 2.0 x 10-6 M (2.0 µM) | [12] | ||
| Luminal Membrane Vesicles | Rabbit Proximal Tubule (Pars Convoluta) | This compound | 0.19 mM (KA) | [9] |
| L-Valine | 0.83 mM (Km) | [9] | ||
| Luminal Membrane Vesicles (High-Affinity) | Rabbit Proximal Tubule (Pars Recta) | This compound | 0.17 mM (K1A) | [9] |
| L-Valine | 0.19 mM (K1m) | [9] | ||
| Luminal Membrane Vesicles (Low-Affinity) | Rabbit Proximal Tubule (Pars Recta) | This compound | 9.0 mM (K2A) | [9] |
| L-Valine | 11.5 mM (K2m) | [9] |
Note: Km (Michaelis-Menten constant) and KA (concentration for half-maximal optical response) are comparable measures of transporter affinity.[9] Values have been converted to common units where applicable for comparison.
Analysis of the data indicates that in several systems, such as the very-high-affinity system in E. coli and the transporter in the convoluted part of the rabbit proximal tubule, this compound exhibits a higher affinity (lower Km/KA) than L-valine.[9][12] However, in other systems, like the high-affinity transporters in E. coli and the pars recta of the rabbit tubule, their affinities are very similar.[9][12] This highlights that the competitive balance can be tissue- and transporter-specific. For instance, in bovine mammary epithelial cells, high concentrations of L-valine were shown to antagonize the transport of this compound by 68%, demonstrating potent competitive inhibition.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the competitive transport of this compound and L-valine.
This protocol describes a common method to measure the competitive uptake of BCAAs in a cultured cell line (e.g., HEK293, MIA PaCa-2, or BV2 microglia) that expresses the transporter of interest.[8][14][15]
A. Cell Preparation:
-
Cell Plating: Seed adherent cells (e.g., 1-2 x 106 cells/mL) into 24-well or 96-well plates coated with poly-lysine to ensure adhesion.[14][16]
-
Incubation: Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) until they reach the desired confluency.[16]
B. Uptake Experiment:
-
Washing: Gently aspirate the culture medium and wash the cells three times with an ice-cold buffer, such as Hank's Balanced Salt Solution (HBSS) or a similar uptake buffer (e.g., 10 mM HEPES, 100 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4), to remove any remaining amino acids.[15][17]
-
Pre-incubation: Add buffer to the cells and pre-incubate at 37°C for 10-15 minutes to acclimatize the cells.[15][17]
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add a pre-warmed (37°C) uptake buffer containing a fixed concentration of a labeled substrate (e.g., ³H-leucine or leucine-d3) and varying concentrations of the competitor amino acids (this compound or L-valine).[15][17] A typical substrate concentration might be around the known Km value.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 to 30 minutes) to allow for amino acid uptake.[15] This timing should be within the linear range of uptake for the specific cell line.
C. Termination and Quantification:
-
Stop Uptake: Terminate the transport process by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular substrate.[15]
-
Cell Lysis: Lyse the cells by adding a lysis solution (e.g., 0.1 M NaOH or a specialized lysis buffer).[15][18]
-
Quantification:
-
Radiolabeled Substrate: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Stable Isotope-Labeled Substrate: Analyze the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the labeled substrate.[15][17]
-
Fluorescent Biosensor: For real-time analysis, use cells expressing a biosensor that detects the substrate or a byproduct of its metabolism.[14]
-
-
Normalization: Normalize the uptake data to the protein concentration in each well, determined by a protein assay like the Bradford or BCA assay.[15]
This protocol, adapted from studies on rabbit proximal tubules, allows for the study of transport in a system free from intracellular metabolism.[9]
-
Vesicle Preparation: Isolate luminal membrane vesicles from the desired tissue (e.g., rabbit renal cortex) using established differential centrifugation techniques.
-
Transport Assay:
-
Preload the vesicles with a specific intravesicular buffer.
-
Initiate transport by mixing the vesicle suspension with an incubation buffer containing the radiolabeled amino acid (e.g., ³H-L-valine) and the desired concentration of the competing amino acid (this compound).
-
Incubate for a short, defined time at a controlled temperature.
-
-
Termination: Stop the uptake by adding an ice-cold stop solution followed by rapid filtration through a membrane filter to separate the vesicles from the incubation medium.
-
Quantification: Wash the filter extensively with the cold stop solution and measure the radioactivity retained on the filter, which corresponds to the amount of substrate transported into the vesicles.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing competitive transport and the broader physiological context of BCAA competition.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interference between leucine, isoleucine and valine during intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Multiplicity of Isoleucine, Leucine, and Valine Transport Systems in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valine and nonessential amino acids affect bidirectional transport rates of leucine and isoleucine in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
L-Isoleucine's Role in Hemoglobin Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
L-isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in various physiological processes, including protein synthesis and metabolic functions. Emerging research has highlighted its potential in stimulating hemoglobin production, offering a prospective therapeutic avenue for certain types of anemia. This guide provides a comparative analysis of this compound's effect on hemoglobin synthesis, supported by experimental data and detailed protocols, to aid in further research and drug development.
Comparative Efficacy of Amino Acids on Hemoglobin Production
An early, yet informative, study conducted on anemic dogs provided a comparative overview of the efficacy of various individual amino acids in promoting hemoglobin regeneration. The data from these experiments offer a baseline for comparing the relative impact of this compound against other amino acids, including its fellow BCAA, L-leucine.
| Amino Acid Supplement | Average Net Hemoglobin Output (per 2 weeks, in grams) |
| This compound | 17 |
| L-Leucine | 20 |
| Glycine | 23 |
| Glutamic Acid | 23-25 |
| Histidine | >20 (more effective than Leucine and Isoleucine) |
| Alanine | 13-17 |
| Valine | 13-17 |
| Arginine | 13-17 |
Table 1: Comparative hemoglobin production in response to daily supplementation of individual amino acids in anemic dogs. The data indicates that while several amino acids contribute to hemoglobin synthesis, L-leucine and this compound show a moderate effect.[1][2] It is noteworthy that in these studies, the optical isomers and dl-synthetic forms of the amino acids were found to be as effective as the natural forms.[1][2]
Experimental Protocols
To validate the specific effect of this compound on hemoglobin synthesis, particularly on fetal hemoglobin (HbF), researchers can utilize in vitro cell culture systems with erythroid precursor cells. The following protocol is a synthesized methodology based on established techniques for studying hemoglobin synthesis.
In Vitro Assay for Fetal Hemoglobin Synthesis
This protocol is designed to assess the impact of this compound on the synthesis of fetal hemoglobin (HbF) in vitro, using reticulocytes from cord blood, which are rich in cells actively producing HbF.
1. Cell Preparation:
- Obtain human umbilical cord blood and isolate reticulocyte-rich red blood cells by centrifugation.
- Wash the cells multiple times in a saline solution (e.g., Krebs-Ringer phosphate buffer) to remove plasma proteins and white blood cells.
- Resuspend the washed cells in an incubation medium containing essential amino acids (excluding isoleucine for the experimental setup), glucose, and a buffer system to maintain physiological pH.
2. Experimental Groups:
- Control Group: Reticulocytes incubated in the complete medium containing all essential amino acids, including a standard concentration of this compound.
- Isoleucine-Deficient Group: Reticulocytes incubated in a medium lacking this compound.
- Isoleucine Analogue Group: Reticulocytes incubated in the complete medium supplemented with an this compound analogue, such as L-O-methylthreonine, which acts as a competitive inhibitor.[3][4]
- Rescue Group: Reticulocytes incubated with the this compound analogue and a surplus of this compound to demonstrate the specificity of the inhibition.[3][4]
- Test Groups: Reticulocytes incubated with varying concentrations of this compound to determine a dose-response relationship.
3. Radiolabeling and Incubation:
- Add a radiolabeled amino acid (e.g., ¹⁴C-leucine or ³H-leucine) to each incubation flask. This will allow for the quantification of newly synthesized proteins, including hemoglobin.
- Incubate the cell suspensions at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation to ensure adequate mixing and aeration.
4. Hemoglobin Isolation and Analysis:
- After incubation, lyse the red blood cells to release the hemoglobin.
- Separate the different hemoglobin types (HbF and HbA) using techniques like chromatography (e.g., on carboxymethylcellulose) or electrophoresis.[3]
- Measure the radioactivity incorporated into the isolated HbF and HbA fractions using a scintillation counter.
5. Data Analysis:
- Calculate the specific activity of HbF and HbA (counts per minute per milligram of hemoglobin) for each experimental group.
- Compare the rates of HbF synthesis in the different groups to determine the effect of this compound and its analogue.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound in Erythroid Cells
While the precise signaling pathway for this compound in stimulating hemoglobin synthesis is not fully elucidated, it is hypothesized to be similar to that of L-leucine, which is known to activate the mTOR (mammalian target of rapamycin) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 (mTOR Complex 1) leads to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promotes the translation of specific mRNAs, including those for globin chains.
Caption: Proposed mTOR signaling pathway for this compound-mediated hemoglobin synthesis.
Experimental Workflow for Validating this compound's Effect
The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on hemoglobin synthesis.
Caption: Experimental workflow for validating this compound's effect on hemoglobin synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. AMINO ACIDS AND HEMOGLOBIN PRODUCTION IN ANEMIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Synthesis of Fetal Hemoglobin by an Isoleucine Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to L-Isoleucine Metabolic Pathways Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the essential branched-chain amino acid L-isoleucine in key model organisms: Homo sapiens (humans), the bacterium Escherichia coli, and the yeast Saccharomyces cerevisiae. Understanding the variations in isoleucine biosynthesis and catabolism across these species is crucial for advancements in metabolic engineering, the development of novel therapeutics, and the study of metabolic disorders.
Overview of this compound Metabolism
This compound is one of the three branched-chain amino acids (BCAAs), which are fundamental building blocks for proteins. In humans, it is an essential amino acid that must be obtained from the diet.[1] In contrast, many microorganisms, including E. coli and S. cerevisiae, possess the ability to synthesize isoleucine de novo.[1] While the biosynthetic pathways differ significantly between humans and these microorganisms, the catabolic pathways share more similarities, ultimately breaking down isoleucine into intermediates that enter central carbon metabolism.[1]
Comparative Summary of this compound Metabolism
The following table summarizes the key distinctions in this compound metabolism among humans, E. coli, and S. cerevisiae.
| Feature | Homo sapiens (Humans) | Escherichia coli | Saccharomyces cerevisiae |
| Biosynthesis Capability | None (Essential Amino Acid)[1] | Yes | Yes |
| Primary Biosynthetic Precursor | Not Applicable | L-Threonine | L-Threonine |
| Key Biosynthetic Enzymes | Not Applicable | Threonine deaminase (IlvA), Acetohydroxy acid synthase (IlvB/IlvI/IlvH), Dihydroxy-acid dehydratase (IlvD), Branched-chain amino acid transaminase (IlvE) | Threonine deaminase (ILV1), Acetolactate synthase (ILV2/ILV6), Acetohydroxyacid reductoisomerase (ILV5), Dihydroxyacid dehydratase (ILV3), Branched-chain amino acid transaminase (BAT1/BAT2)[1] |
| Primary Site of Catabolism | Liver, Muscle | Cytosol | Cytosol, Mitochondria |
| Key Catabolic Enzymes | Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Branched-chain amino acid transaminase (IlvE), Branched-chain α-keto acid dehydrogenase complex | Branched-chain amino acid transaminase (BAT1/BAT2), Branched-chain α-keto acid dehydrogenase complex |
| End Products of Catabolism | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Regulation of Biosynthesis | Not Applicable | Allosteric feedback inhibition of Threonine deaminase by isoleucine; attenuation. | Allosteric feedback inhibition of Threonine deaminase by isoleucine; general amino acid control. |
| Alternative Biosynthetic Pathways | Not Applicable | Yes, "underground" pathways utilizing promiscuous enzyme activities have been identified.[2] | Not well-documented. |
Quantitative Data Comparison
Direct quantitative comparison of enzyme kinetics and metabolic fluxes across different species is challenging due to variations in experimental conditions. However, the following tables provide available data to illustrate the differences in key aspects of this compound metabolism.
Table 1: Kinetic Properties of Threonine Deaminase (Biosynthetic)
| Species | Enzyme | Km for Threonine | Inhibitor (Ki) | Activator |
| Escherichia coli | Threonine deaminase (IlvA) | ~1-10 mM (cooperative binding) | Isoleucine (~0.1-0.5 mM) | Valine |
| Salmonella typhimurium | Threonine deaminase | Hyperbolic kinetics in absence of isoleucine | Isoleucine (Kd ≈ 3.6 µM for 2 sites) | Valine (Kd ≈ 26 µM)[3] |
| Saccharomyces cerevisiae | Threonine deaminase (ILV1) | Sigmoidal kinetics | Isoleucine | Valine |
Note: Kinetic values can vary significantly based on assay conditions (pH, temperature, buffer composition).
Table 2: this compound Production in Engineered E. coli Strains
| Strain Modification | This compound Titer (g/L) | Reference |
| Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) | 7.48 | [4][5] |
| Original Strain | 4.34 | [4][5] |
Metabolic Pathway Diagrams
The following diagrams illustrate the this compound metabolic pathways in humans, E. coli, and S. cerevisiae.
References
- 1. benchchem.com [benchchem.com]
- 2. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threonine deaminase from Salmonella typhimurium. Relationship between regulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Regulation of L-Isoleucine Biosynthesis Across Species
For Researchers, Scientists, and Drug Development Professionals
L-isoleucine, an essential branched-chain amino acid, is fundamental to cellular metabolism and protein synthesis. Its biosynthesis is a conserved five-step enzymatic pathway, commencing with L-threonine. While the core pathway is ubiquitous in bacteria, archaea, fungi, and plants, the regulatory mechanisms governing its flux exhibit remarkable diversity. Understanding these species-specific regulatory strategies is crucial for advancements in metabolic engineering, drug discovery (particularly herbicides and antimicrobials), and fundamental biological research.
This guide provides a cross-species analysis of this compound biosynthesis regulation, presenting comparative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The this compound Biosynthesis Pathway: An Overview
The synthesis of this compound from L-threonine is catalyzed by a sequence of five enzymes. This pathway is intricately linked with the biosynthesis of L-valine and L-leucine, as the last four steps are shared.[1] This convergence necessitates a complex regulatory network to balance the production of all three branched-chain amino acids.
The key enzymes in the this compound-specific and shared pathways are:
-
Threonine Deaminase (TD) / Threonine Dehydratase (IlvA): Catalyzes the committed step, converting L-threonine to α-ketobutyrate. This is a primary site of allosteric feedback inhibition.
-
Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (IlvB, IlvI, IlvG): Condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate. This enzyme is another critical regulatory checkpoint and a major target for commercial herbicides.[2][3]
-
Acetohydroxy Acid Isomeroreductase (IlvC): Catalyzes the simultaneous isomerization and reduction of the AHAS product.
-
Dihydroxyacid Dehydratase (IlvD): Dehydrates the product of the previous step.
-
Branched-Chain Amino Acid Aminotransferase (IlvE): The final step, which transfers an amino group to form this compound.
Figure 1: The this compound Biosynthesis Pathway.
Comparative Analysis of Regulatory Mechanisms
The regulation of this compound production occurs at both the enzyme activity level (feedback inhibition) and the gene expression level (genetic regulation).
Allosteric Regulation: Feedback Inhibition
Feedback inhibition is a rapid and efficient mechanism where the end-product of a pathway binds to and inhibits an enzyme catalyzing an early, committed step.[4][5][6][7]
1. Threonine Deaminase (TD): The Primary Control Point
As the first enzyme in the pathway, TD is the principal target of feedback inhibition by this compound.[4][8]
-
Bacteria: In organisms like Escherichia coli, TD is allosterically inhibited by this compound. This inhibition is often competitively antagonized by L-valine, which signals a low level of the parallel pathway's end product.[1][9] Some bacteria, like Bacillus subtilis, possess a structurally simpler TD with a single regulatory domain, which is still subject to isoleucine inhibition but may have a different response to valine.[9] In some cases, mutations in the TD gene (ilvA) can lead to a "feedback-hypersensitive" enzyme, increasing sensitivity to inhibition by both isoleucine and leucine.[10]
-
Eukaryotes (Yeast and Plants): Eukaryotic TDs are also subject to feedback inhibition by this compound.[11][12] Plant TDs have an N-terminal catalytic domain and a C-terminal regulatory domain that binds isoleucine.[12] Interestingly, some plants like tomato possess a duplicated TD gene (TD2) that plays a role in defense against herbivores by catabolizing threonine in the insect gut.[12]
2. Acetohydroxyacid Synthase (AHAS): A Hub for Branched-Chain Amino Acid Sensing
AHAS is regulated by the end-products of all three branched-chain amino acid pathways.
-
Bacteria: Enterobacteria like E. coli have multiple AHAS isozymes (I, II, and III) with different regulatory profiles. AHAS I and III are inhibited by valine, leucine, and isoleucine, while AHAS II is resistant to valine inhibition.[1][11][13] This differential regulation allows the cell to fine-tune branched-chain amino acid synthesis under various conditions. The expression of these isozymes is also differentially regulated; for example, the ilvIH operon (encoding AHAS III) is positively regulated by the Leucine-responsive regulatory protein (Lrp).[14]
-
Eukaryotes (Yeast and Plants): Eukaryotic AHAS enzymes exhibit more complex regulation. Fungal and yeast AHASs can be activated by MgATP and show synergistic inhibition by binding two different amino acids simultaneously.[11] Plant AHAS is a well-established target for several classes of herbicides, including sulfonylureas and imidazolinones, which act as potent inhibitors.[2][3] The enzyme's activity is also linked to the redox state of the cell via its FAD cofactor.[15]
Quantitative Comparison of Enzyme Regulation
The following tables summarize key quantitative data on the regulation of the primary control enzymes across different species.
Table 1: Comparative Feedback Inhibition of Threonine Deaminase (TD)
| Species | Enzyme | Inhibitor | Ki / IC50 (mM) | Activator/Antagonist | Notes |
|---|---|---|---|---|---|
| Escherichia coli | Biosynthetic TD (IlvA) | This compound | ~0.1 - 0.5 | L-Valine | Valine antagonizes isoleucine inhibition.[10] |
| Bacillus subtilis | TD | This compound | ~0.05 | L-Valine | Valine is a weak positive effector.[9] |
| Solanum lycopersicum (Tomato) | TD1 & TD2 | This compound | < 1.0 | - | Both isoforms are strongly inhibited by 1 mM Isoleucine.[12] |
| Rhodospirillum rubrum | TD | this compound | - | - | Subject to feedback inhibition.[16] |
Table 2: Comparative Regulation of Acetohydroxyacid Synthase (AHAS)
| Species | Isozyme | Inhibitors | Other Regulators | Notes |
|---|---|---|---|---|
| Escherichia coli | AHAS I | Val, Leu, Ile | - | Primary biosynthetic enzyme under many conditions. |
| Escherichia coli | AHAS II | Leu, Ile | - | Valine-insensitive, allowing for isoleucine synthesis in the presence of high valine. |
| Escherichia coli | AHAS III | Val, Leu, Ile | Lrp (positive regulator) | Expression is regulated by the Leucine-responsive regulatory protein.[14] |
| Saccharomyces cerevisiae (Yeast) | AHAS | Val, Leu | MgATP (activator) | Exhibits synergistic inhibition by two amino acids.[11] |
| Arabidopsis thaliana (Plant) | AHAS | Val, Leu, Ile | Herbicides (potent inhibitors) | Target of sulfonylurea and imidazolinone herbicides.[2][3] |
Genetic Regulation: Controlling Enzyme Synthesis
In addition to allosteric control, the synthesis of isoleucine biosynthetic enzymes is tightly regulated at the genetic level.
-
Bacteria: In E. coli and other bacteria, the genes encoding these enzymes are often clustered into operons (ilv operons).[17][18][19] For example, the ilvEDA operon is transcribed as a single unit.[19][20] Regulation often occurs via transcriptional attenuation . This mechanism involves a leader sequence in the mRNA that can form alternative secondary structures. In the presence of high concentrations of charged tRNAs for leucine, valine, and isoleucine, transcription terminates prematurely. When these amino acids are scarce, the ribosome stalls at specific codons in the leader peptide, allowing an anti-terminator structure to form, which permits transcription of the downstream structural genes. In Bacillus subtilis, the ilv-leu operon is similarly regulated by transcription attenuation in response to leucine levels.[21]
-
Eukaryotes: In yeast and plants, the genes for isoleucine biosynthesis are typically not organized in operons. Their expression is controlled by complex transcriptional networks that respond to the overall amino acid status of the cell, often mediated by specific transcription factors.
Figure 2: Logic of Bacterial vs. Eukaryotic Genetic Regulation.
Experimental Protocols
Reproducible and accurate measurement of enzyme activity is fundamental to studying regulatory mechanisms.
Threonine Deaminase (TD) Activity Assay
This spectrophotometric assay measures the formation of α-ketobutyrate, the product of the TD reaction.
Principle: α-ketobutyrate reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone, which can be quantified by measuring its absorbance after alkalinization.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing a known concentration of L-threonine (e.g., 50 mM) and any effectors (this compound, L-valine) to be tested.
-
Enzyme Preparation: Purify or prepare a cell-free extract containing Threonine Deaminase.
-
Initiation: Start the reaction by adding the enzyme preparation to the pre-warmed reaction mixture. Incubate at a constant temperature (e.g., 37°C).
-
Termination: At defined time points, stop the reaction by adding an aliquot of the reaction mixture to a solution of 0.1% DNPH in 2 M HCl.
-
Color Development: Incubate for 10 minutes at room temperature. Add 2.5 M NaOH to develop the color.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the concentration of α-ketobutyrate produced using a standard curve. Enzyme activity is expressed in units (e.g., µmol of product formed per minute per mg of protein).
Acetohydroxyacid Synthase (AHAS) Activity Assay
This is a colorimetric assay based on the Voges-Proskauer reaction.
Principle: The unstable product of the AHAS reaction, α-acetolactate (or α-aceto-α-hydroxybutyrate), is oxidatively decarboxylated under acidic conditions to diacetyl, which then reacts with creatine and α-naphthol to produce a red-colored complex.
Methodology:
-
Reaction Mixture: Prepare a buffer (e.g., 50 mM HEPES-KOH, pH 7.5) containing 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), 10 mM MgCl₂, 1 µM FAD, and any inhibitors to be tested.
-
Enzyme Preparation: Use a purified or partially purified AHAS enzyme preparation.
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 37°C).
-
Termination & Decarboxylation: Stop the reaction by adding sulfuric acid (e.g., final concentration of 1% v/v). Incubate at 60°C for 15 minutes to convert the enzymatic product to acetoin.
-
Color Development: Cool the samples. Add 0.5% (w/v) creatine, followed by 5% (w/v) α-naphthol in 2.5 M NaOH. Incubate at 60°C for 15 minutes.
-
Measurement: Measure the absorbance at 525 nm.
-
Quantification: Relate absorbance to product concentration using a standard curve prepared with acetoin.
Figure 3: General Workflow for Enzyme Inhibition Kinetic Assays.
Conclusion and Implications
The regulation of this compound biosynthesis is a paradigm of metabolic control, showcasing elegant solutions to the challenge of maintaining amino acid homeostasis. The primary control points—Threonine Deaminase and Acetohydroxyacid Synthase—are subject to sophisticated allosteric feedback from multiple pathway end-products. While bacteria primarily utilize a combination of feedback inhibition and transcriptional attenuation of operons, eukaryotes have evolved more complex networks involving distinct gene regulation and, in some cases, enzyme isoforms for specialized functions like defense.
For drug development professionals, the species-specific differences in enzyme structure and regulation are of paramount importance. The success of AHAS inhibitors as herbicides is a direct result of targeting an enzyme present in plants but not animals.[2] Similarly, subtle differences in the allosteric sites of bacterial versus human enzymes could be exploited for the development of novel antibiotics. For researchers in metabolic engineering, overcoming the tight feedback regulation of these pathways is a key step in developing microbial strains that overproduce this compound for industrial applications.[22][23][24] This guide provides a foundational comparison to inform these critical research and development efforts.
References
- 1. This compound biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of inhibition of plant acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Feedback Inhibition | BioNinja [old-ib.bioninja.com.au]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. 8.4 Feedback Inhibition of Metabolic Pathways – College Biology I [slcc.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric regulation of Bacillus subtilis threonine deaminase, a biosynthetic threonine deaminase with a single regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Threonine deaminase from Escherichia coli: feedback-hypersensitive enzyme from a genetic regulatory mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric regulation in Acetohydroxyacid Synthases (AHASs)--different structures and kinetic behavior in isozymes in the same organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ilvIH operon of Escherichia coli is positively regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of a FAD Cofactor in the Regulation of Acetohydroxyacid Synthase by Redox Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. REGULATION OF this compound BIOSYNTHESIS IN THE PHOTOSYNTHETIC BACTERIUM RHODOSPIRILLUM RUBRUM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. REGULATORY MECHANISMS IN THE BIOSYNTHESIS OF ISOLEUCINE AND VALINE. I. GENETIC DEREPRESSION OF ENZYME FORMATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separate regulation of transport and biosynthesis of leucine, isoleucine, and valine in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polarity and the regulation of the ilv gene cluster in Escherichia coli strain K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antipolarity in the ilv Operon of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of L-Isoleucine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of L-Isoleucine, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are based on current safety data and standard laboratory practices.
Safety Assessment
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Safety Data Sheets (SDS) confirm that it poses no significant physical or health hazards and is not regulated as a dangerous good for transport.[1][3] However, as with all laboratory chemicals, it should be handled with care according to standard safety protocols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing context for its handling and disposal as a non-hazardous substance.
| Parameter | Value | Significance | Source |
| Acute Oral Toxicity (LD50) | > 16 g/kg (Rat) | Indicates very low acute toxicity if ingested. | [4] |
| Aqueous Solubility | 41.2 g/L (at 25°C) | Relevant for preparing and disposing of aqueous solutions. | [5] |
| Recommended Dilution | ≥ 20:1 (Water to Solution) | Suggested dilution for aqueous solutions before drain disposal, where permitted. | [1] |
Disposal Procedures: A Step-by-Step Guide
The primary directive for all chemical disposal is to adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[1][2][6] The following protocols represent general best practices.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused, expired, or waste this compound in its solid (powder) form.
-
Segregation : Ensure that this compound waste is not mixed with any hazardous materials, such as flammable solvents, corrosive chemicals, or biohazardous waste.[1] Proper segregation is critical to avoid creating a hazardous mixture and to ensure cost-effective disposal.[1]
-
Containerization : Place the solid this compound waste into a designated, clearly labeled container for non-hazardous solid chemical waste.[1] If possible, leave the chemical in its original container.
-
Disposal Route : Dispose of the container through your institution's non-hazardous chemical waste stream. In some cases, disposal in the regular laboratory trash may be acceptable if the material is securely contained and labeled, but this must be verified with your EHS department.[7]
Protocol 2: Disposal of Aqueous Solutions Containing this compound
This procedure applies to solutions where this compound is dissolved in water without the presence of other hazardous solutes.
-
Verification : Confirm that the solution contains only this compound and water, with no other hazardous chemicals (e.g., organic solvents).[1] Solutions with hazardous components must be disposed of as hazardous liquid waste.[1]
-
Consult Regulations : Before proceeding, verify with your institution's EHS department and local wastewater authority that drain disposal of non-hazardous amino acid solutions is permitted.[1]
-
Dilution : If drain disposal is permitted, dilute the aqueous solution with a large volume of cold running water, aiming for a ratio of at least 20 parts water to 1 part solution.[1]
-
Disposal : Pour the diluted solution directly into the sanitary sewer, followed by flushing with additional water.[1][7] Never use this method for solutions containing solvents or other hazardous materials.[1]
Protocol 3: Disposal of Contaminated Materials and Empty Containers
This procedure applies to labware, personal protective equipment (PPE), and containers that have come into contact with this compound.
-
Contaminated Disposables : Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound can typically be disposed of in the regular laboratory trash.[7]
-
Empty Containers :
-
Decontamination : Triple-rinse the empty container with a suitable solvent, such as water.[1]
-
Label Defacing : Completely remove or obliterate the original chemical label to prevent misidentification of the empty container.[1]
-
Disposal : Dispose of the rinsed, de-labeled container with regular laboratory glass or plastic waste, in accordance with institutional recycling or disposal policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Isoleucine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical reagents is paramount. L-Isoleucine, a common amino acid, is generally not classified as a hazardous substance; however, adherence to proper handling and disposal protocols is essential to guarantee a safe and efficient research environment.[1][2] This guide provides clear, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, ensuring the safety of laboratory personnel.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes.[1] |
| Hand Protection | Gloves | Nitrile gloves are recommended.[1][3] |
| Body Protection | Lab Coat | A standard laboratory coat is sufficient to protect against spills.[1] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling the powder outside of a ventilated enclosure.[1][4] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for both safety and to prevent contamination of experiments.
1. Preparation:
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and free of contaminants.[1]
-
Assemble all necessary equipment, including spatulas, weigh boats, and containers, before handling the compound.[5]
2. Donning PPE:
-
Put on a lab coat, safety glasses with side shields, and nitrile gloves.[1]
-
If working with the powder in an open environment where dust may be generated, a dust mask is advised.[1]
3. Weighing and Transfer:
-
Use a clean spatula and weighing paper or a weigh boat to handle the this compound powder.[1]
-
Handle the powder gently to minimize the creation of airborne dust.[1]
-
Immediately after use, ensure the primary container is tightly closed to prevent contamination and absorption of moisture.[1][5]
4. Dissolving:
-
When preparing a solution, add the solvent to the this compound powder slowly and carefully to avoid splashing.[1]
-
Use an appropriately sized vessel for the volume of the solution being prepared.[1]
5. Post-Handling:
-
Thoroughly clean all equipment and the work surface after use.[1]
-
Dispose of any contaminated materials according to the disposal plan.[1]
-
Remove gloves and wash hands thoroughly with soap and water.[1][5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
As a non-hazardous substance, the disposal of this compound is generally straightforward, but it is imperative to adhere to institutional and local regulations.[1][2]
Solid this compound Waste:
-
Segregation: Do not mix this compound waste with hazardous materials.[2]
-
Containerization: Place the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste.[2]
-
Disposal Route: Dispose of the container in the regular laboratory trash if permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
Solutions Containing this compound:
-
Verification: Confirm that the solvent and any other solutes in the solution are also non-hazardous.[2]
-
Aqueous Solutions: For non-hazardous aqueous solutions, dilution with a large volume of water (at least a 20:1 water to solution ratio) may be recommended before sewer disposal.[2] Always confirm this is permitted by your local wastewater authority and institutional EHS.[2]
-
Solutions with Hazardous Components: If the solution contains organic solvents or other hazardous materials, it must be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[2]
Empty Containers:
-
Decontamination: Triple rinse the empty container with an appropriate solvent (e.g., water).[2]
-
Label Removal: Deface or remove the original label to prevent misidentification.[2]
-
Disposal: Dispose of the cleaned container with regular laboratory glass or plastic recycling, as appropriate.
Caption: Decision workflow for the proper disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
